DL-Homocysteine
Description
Contextualization of DL-Homocysteine within Sulfur Amino Acid Metabolism
This compound is a central molecule at the intersection of two major metabolic pathways: remethylation and transsulfuration. nih.gov The metabolism of sulfur-containing amino acids, including methionine and cysteine, is intricately linked through homocysteine. physiology.org
The journey begins with methionine, an essential amino acid obtained from dietary protein, which is converted into S-adenosylmethionine (SAM). droracle.ai SAM is the body's primary methyl group donor, participating in numerous biochemical reactions. droracle.ai After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine. droracle.ai
Once formed, homocysteine has two primary fates:
Remethylation: Homocysteine can be recycled back to methionine. This process can occur through two distinct pathways. The first is dependent on folate (vitamin B9) and cobalamin (vitamin B12), where the enzyme methionine synthase (MS) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine. mdpi.com A second, folate-independent pathway utilizes betaine (B1666868) as the methyl donor, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT), which is primarily active in the liver and kidneys. mdpi.comnih.gov
Transsulfuration: Alternatively, homocysteine can be irreversibly converted to cysteine. This two-step pathway is dependent on pyridoxine (B80251) (vitamin B6). scielo.br The first enzyme, cystathionine (B15957) β-synthase (CβS), condenses homocysteine with serine to form cystathionine. mdpi.com Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine and α-ketobutyrate. mdpi.com Cysteine, in turn, is a precursor for the synthesis of glutathione (B108866), a major antioxidant. researchgate.net
| Key Pathway | Description | Key Enzymes | Required Cofactors |
| Remethylation (Folate-Dependent) | Recycles homocysteine back to methionine. | Methionine Synthase (MS), Methylenetetrahydrofolate Reductase (MTHFR) | Vitamin B12, Folate |
| Remethylation (Folate-Independent) | An alternative pathway for remethylation, primarily in the liver and kidney. | Betaine-Homocysteine Methyltransferase (BHMT) | Betaine |
| Transsulfuration | Irreversibly converts homocysteine to cysteine. | Cystathionine β-synthase (CβS), Cystathionine γ-lyase (CSE) | Vitamin B6 |
Historical Perspectives on this compound Research and Emerging Clinical Significance
The amino acid homocysteine was first identified in 1932 by Vincent du Vigneaud as a decomposition product of methionine. frontiersin.orguscjournal.com For several decades, its biomedical significance remained largely unknown. uscjournal.com A pivotal moment in homocysteine research came in 1962 with the discovery of homocystinuria, a rare genetic disorder characterized by extremely high levels of homocysteine in the urine. uscjournal.com Patients with homocystinuria exhibited a range of severe clinical manifestations, including intellectual disability, skeletal abnormalities, and a high frequency of thrombosis (blood clots) in arteries and veins. uscjournal.com
In 1969, Dr. Kilmer S. McCully proposed the "homocysteine theory of arteriosclerosis" based on his observations of arterial plaques in children with homocystinuria. uscjournal.comoup.com This theory suggested that elevated levels of homocysteine could damage the lining of arteries, leading to atherosclerosis. uscjournal.com However, it took many years and numerous large-scale epidemiological studies to establish a link between moderately elevated homocysteine levels, termed hyperhomocysteinemia, and an increased risk for cardiovascular diseases in the general population. oup.com
Subsequent research has expanded the clinical significance of homocysteine far beyond cardiovascular health. Elevated homocysteine levels are now recognized as a potential risk factor for a wide array of conditions, including:
Neurodegenerative Diseases: Associations have been found with dementia and Alzheimer's disease. nih.gov
Pregnancy Complications: Hyperhomocysteinemia has been linked to neural tube defects, preeclampsia, and recurrent early pregnancy loss. nih.govwikipedia.orgnih.gov
Bone Health: An increased risk of bone fractures has been associated with high homocysteine. nih.gov
Other Conditions: Links have also been suggested with chronic heart failure, renal dysfunction, and certain autoimmune disorders. scielo.brnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859946 | |
| Record name | (+/-)-Homocysteine | |
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Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-29-5, 6027-13-0, 454-28-4 | |
| Record name | (±)-Homocysteine | |
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| Record name | Homocysteine, DL- | |
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| Record name | homocysteine | |
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| Record name | DL-Homocysteine | |
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| Record name | DL-homocysteine | |
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| Record name | HOMOCYSTEINE, DL- | |
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Dl Homocysteine Metabolic Pathways and Regulation
Methionine Cycle and DL-Homocysteine Generation
This compound is not obtained from the diet but is synthesized in the body from the essential amino acid methionine. mdpi.comfrontiersin.org This process, known as the methionine cycle, occurs in virtually all tissues. researchgate.netnih.gov The cycle begins with the activation of methionine by adenosine (B11128) triphosphate (ATP) to form S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). frontierspartnerships.orgwikipedia.org
S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Dynamics in Methyl Group Transfer
S-adenosylmethionine (SAM) is the primary methyl group donor for a vast number of methylation reactions within the cell, targeting substrates such as DNA, RNA, proteins, and phospholipids. athenslab.grcreative-proteomics.com These reactions are catalyzed by a large family of enzymes called methyltransferases. microbialcell.com When SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH). creative-proteomics.comfrontiersin.org
SAH is a potent inhibitor of most methyltransferase enzymes. athenslab.grcreative-proteomics.com Therefore, its accumulation can halt essential methylation processes. creative-proteomics.com To prevent this, SAH is rapidly hydrolyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH) into adenosine and homocysteine. mdpi.comfrontiersin.org This reaction is reversible, but under normal physiological conditions, the rapid removal of homocysteine and adenosine drives the reaction towards hydrolysis, ensuring the continuation of the methylation cycle. mdpi.com
The ratio of SAM to SAH, often referred to as the methylation potential, is a critical indicator of the cell's capacity to perform methylation reactions. athenslab.gr A high SAM/SAH ratio favors methylation, while a low ratio indicates reduced methylation capacity. athenslab.gr
Remethylation Pathway of this compound
Once generated, homocysteine can be recycled back to methionine through remethylation. This process is crucial for conserving methionine and for the synthesis of SAM. nih.gov There are two distinct pathways for homocysteine remethylation.
Folate-Dependent Remethylation: Role of Methionine Synthase (MTR) and 5,10-Methylenetetrahydrofolate Reductase (MTHFR)
The primary remethylation pathway is dependent on folate and vitamin B12. creative-proteomics.com In this pathway, the enzyme methionine synthase (MTR) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, regenerating methionine. oup.comscielo.br Vitamin B12, in the form of methylcobalamin (B1676134), is an essential cofactor for MTR. creative-proteomics.com
The 5-MTHF required for this reaction is produced from 5,10-methylenetetrahydrofolate by the enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR). eurospital.comscielo.briiarjournals.org MTHFR is a key regulatory enzyme in folate metabolism, as its activity directs folate derivatives towards the remethylation of homocysteine. oup.comiiarjournals.org The activity of MTHFR is, in turn, regulated by the availability of its cofactor, flavin adenine (B156593) dinucleotide (FAD), and is inhibited by SAM, creating a feedback loop that helps to maintain homeostasis. oup.comchopo.com.mx
Betaine-Dependent Remethylation: Role of Betaine-Homocysteine Methyltransferase (BHMT)
An alternative remethylation pathway, primarily active in the liver and kidneys, utilizes betaine (B1666868) as the methyl donor. mdpi.comnih.gov The enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to homocysteine, yielding methionine and dimethylglycine. nih.govresearchgate.net This pathway is particularly important when methionine levels are low or when the folate-dependent pathway is compromised. researchgate.net The BHMT enzyme contains a zinc atom that is essential for its catalytic activity. nih.govresearchgate.net
Transsulfuration Pathway of this compound
When methionine is in excess, homocysteine can be directed towards the transsulfuration pathway for catabolism. researchgate.net This irreversible pathway converts homocysteine into cysteine and occurs predominantly in the liver, kidneys, small intestine, and pancreas. nih.gov
Conversion to Cystathionine (B15957) and Cysteine: Role of Cystathionine Beta-Synthase (CBS)
The first and rate-limiting step of the transsulfuration pathway is the condensation of homocysteine and serine to form cystathionine. mdpi.comnih.gov This reaction is catalyzed by the enzyme cystathionine beta-synthase (CBS), which requires pyridoxal (B1214274) 5'-phosphate (vitamin B6) as a cofactor. nih.govnih.gov The activity of CBS is allosterically activated by SAM, meaning that high levels of SAM, indicating an abundance of methionine, promote the entry of homocysteine into the transsulfuration pathway. pnas.org
Cystathionine is then hydrolyzed by the enzyme cystathionine γ-lyase (CGL), also a vitamin B6-dependent enzyme, to produce cysteine and α-ketobutyrate. mdpi.comfrontiersin.org Cysteine is an important amino acid used in protein synthesis and is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866). pnas.orgfrontiersin.org
Hydrogen Sulfide (B99878) (H2S) Production in this compound Metabolism
This compound serves as a crucial intermediate in the biosynthesis of the gaseous signaling molecule, hydrogen sulfide (H₂S). This conversion is primarily carried out by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes in the transsulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL, also known as CSE). nih.govnih.gov
Under normal physiological conditions, homocysteine is metabolized to produce cysteine, which then serves as a substrate for both CBS and CGL to generate H₂S. nih.gov Specifically, CBS can catalyze the condensation of homocysteine with serine to form cystathionine, and it can also produce H₂S from cysteine. researchgate.netnih.gov Subsequently, CGL acts on cystathionine to produce cysteine and can also generate H₂S from cysteine. nih.govresearchgate.net Research has shown that both CBS and CGL are present and active in the blood, where they can utilize homocysteine to produce H₂S. nih.govphysiology.org
Interestingly, H₂S can also be generated through a condensation reaction between cysteine and homocysteine. nih.gov In certain situations, such as hyperhomocysteinemia, H₂S can be produced from homocysteine via α,γ-elimination and γ-replacement reactions. nih.gov Another enzymatic pathway involving 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) and cysteine aminotransferase (CAT) can also contribute to H₂S production from L-cysteine and D-cysteine. researchgate.net
The production of H₂S from homocysteine is a vital process for cardiovascular health, as H₂S is recognized as a vasorelaxant and cardioprotective molecule. nih.govfrontiersin.org
Endogenous Regulatory Mechanisms of this compound Homeostasis
The cellular concentration of this compound is tightly controlled through intricate regulatory mechanisms that ensure a balance between its remethylation to methionine and its entry into the transsulfuration pathway. These mechanisms involve allosteric regulation by key metabolites and hormonal influences.
Allosteric Regulation by S-Adenosylmethionine
S-Adenosylmethionine (SAM), the body's primary methyl donor, plays a pivotal role in directing the metabolic fate of homocysteine. creative-proteomics.complos.org SAM acts as an allosteric regulator of two critical enzymes: it activates cystathionine β-synthase (CBS) and inhibits methylenetetrahydrofolate reductase (MTHFR). annualreviews.orgmdpi.com
This dual action ensures that when SAM levels are high, indicating a surplus of methyl groups, homocysteine is channeled into the transsulfuration pathway for cysteine and ultimately glutathione synthesis. nih.govelsevier.es The activation of CBS by SAM is a key control point, effectively committing homocysteine to catabolism. nih.govmdpi.com Structural studies have revealed that SAM binds to a regulatory domain on the CBS enzyme, inducing a conformational change that relieves an autoinhibitory block and increases its catalytic activity. nih.govpnas.org This allosteric activation enhances the flux of homocysteine towards the production of cystathionine. nih.gov
Conversely, when SAM levels are low, the inhibition of MTHFR is lifted, and the activation of CBS is reduced. mdpi.com This shifts the balance towards the remethylation of homocysteine back to methionine, conserving the methionine pool. plos.org Furthermore, SAM binding has been shown to stabilize the CBS protein, protecting it from degradation and thereby maintaining the capacity for transsulfuration when methyl donor levels are sufficient. pnas.orgnih.gov This intricate allosteric regulation by SAM ensures that homocysteine metabolism is exquisitely tuned to the cell's metabolic status. plos.org
Hormonal Influences on this compound Metabolism, including Estrogen
Hormones, particularly estrogen, exert a significant influence on the metabolism of this compound. nih.gov Clinical and epidemiological studies have consistently shown that premenopausal women have lower plasma homocysteine levels compared to men and postmenopausal women, suggesting a regulatory role for estrogen. oup.comtandfonline.com This difference is attributed to estrogen's effects on the enzymes involved in homocysteine metabolism. oup.comwomensinternational.com
Estrogen is thought to enhance the activity of cystathionine-β-synthase (CBS), the key enzyme in the transsulfuration pathway that converts homocysteine to cystathionine. oup.comoup.com By upregulating CBS, estrogen promotes the clearance of homocysteine, directing it towards the synthesis of cysteine and glutathione. oup.comoup.com This not only lowers circulating homocysteine levels but may also contribute to the antioxidant capacity of cells. oup.com
While the precise molecular mechanisms are still under investigation, it is clear that estrogen plays a protective role in maintaining lower homocysteine concentrations. oup.comnih.gov The rise in homocysteine levels observed after menopause, which can be mitigated by estrogen replacement therapy, further supports the significant influence of this hormone on homocysteine homeostasis. nih.govoup.com Other hormones, such as thyroid hormones and insulin (B600854), have also been shown to affect homocysteine metabolism. creative-proteomics.comnih.gov
Molecular and Cellular Pathophysiology of Elevated Dl Homocysteine
Oxidative Stress Induction by Hyperhomocysteinemia
Hyperhomocysteinemia is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. ahajournals.orgmdpi.com The pro-oxidant activity of homocysteine is a key driver of its damaging effects on cells and tissues. ahajournals.org
The chemical structure of homocysteine includes a reactive sulfhydryl group (-SH), which can undergo auto-oxidation, particularly in the presence of transition metals. ahajournals.org This process generates various ROS, including superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). ahajournals.org The continuous production of these reactive species can overwhelm the cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids. mdpi.com
The consequences of this homocysteine-induced oxidative stress are far-reaching, contributing to endothelial dysfunction, inflammation, and cellular damage, which are underlying factors in many cardiovascular and neurodegenerative diseases. ahajournals.orgnih.govijmrhs.com
Endoplasmic Reticulum (ER) Stress and DL-Homocysteine
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Elevated levels of homocysteine can disrupt the delicate environment of the ER, leading to a condition known as ER stress. wjgnet.comnih.gov This disruption is a significant contributor to the cellular pathology associated with hyperhomocysteinemia.
Homocysteine interferes with the proper formation of disulfide bonds in newly synthesized proteins within the ER, leading to protein misfolding. wjgnet.com The accumulation of these misfolded proteins triggers the unfolded protein response (UPR), a cellular signaling pathway designed to alleviate ER stress. nih.gov The UPR aims to restore ER homeostasis by increasing the expression of ER chaperone proteins, such as GRP78/BiP and GRP94, which assist in protein folding. wjgnet.comnih.gov
Studies have demonstrated that exposure of various cell types, including human hepatocytes and vascular endothelial cells, to homocysteine leads to a significant increase in the expression of ER stress response genes. wjgnet.comnih.gov For instance, homocysteine has been shown to upregulate the expression of GRP78/BiP and GADD153, another marker of ER stress. nih.gov This activation of the UPR is a direct consequence of homocysteine's adverse effects on the ER. ashpublications.org
If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death. wjgnet.com This homocysteine-induced ER stress and the subsequent activation of the UPR can also lead to other pathological outcomes, such as dysregulation of lipid metabolism by activating sterol regulatory element-binding proteins (SREBPs). wjgnet.comnih.gov
Protein Modification: Thiolation and Homocysteinylation
Elevated levels of homocysteine can lead to the non-enzymatic modification of proteins, altering their structure and function. mdpi.comphysiology.org These modifications, known as thiolation and homocysteinylation, are key mechanisms underlying the toxicity of homocysteine. jpp.krakow.pl
S-homocysteinylation occurs when the free thiol group of homocysteine forms a disulfide bond with a cysteine residue in a protein. jpp.krakow.pl This modification can disrupt the protein's native structure and function, particularly for proteins that rely on free cysteine residues for their activity. jpp.krakow.pl
N-homocysteinylation is another significant post-translational modification where homocysteine, primarily in the form of its reactive metabolite homocysteine thiolactone (HTL), acylates the free ε-amino groups of lysine (B10760008) residues in proteins. jpp.krakow.plrsc.org This process can have profound consequences, as it can lead to protein damage, aggregation, and the generation of an autoimmune response. rsc.org The degree of protein homocysteinylation is directly proportional to the plasma concentration of homocysteine. mdpi.com
These modifications can affect a wide range of proteins, leading to impaired enzyme activity, altered protein-protein interactions, and increased susceptibility to oxidative damage. mdpi.com For example, the homocysteinylation of proteins like albumin and hemoglobin has been well-documented. mdpi.comnih.gov
Excitotoxicity and Neurotoxicity Mechanisms
In the central nervous system, elevated homocysteine levels are associated with significant neurotoxicity, contributing to the pathogenesis of various neurodegenerative diseases. ijmrhs.comceon.rs One of the primary mechanisms of homocysteine-induced neuronal damage is excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal injury and death. jneurosci.org
Homocysteine and its derivatives can act as agonists at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. ijmrhs.com Overactivation of NMDA receptors by homocysteine leads to an excessive influx of calcium ions (Ca2+) into neurons. nih.gov This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases and phospholipases, and the production of reactive oxygen species, ultimately culminating in neuronal cell death. jneurosci.orgnih.gov
Furthermore, studies have shown that homocysteine can sensitize neurons to excitotoxic insults, meaning that even at concentrations that are not directly toxic, it can increase the vulnerability of neurons to damage from other excitotoxic stimuli. jneurosci.org This neurotoxic effect of homocysteine is not limited to NMDA receptor-mediated mechanisms; it can also involve the activation of group I metabotropic glutamate receptors.
The neurotoxic effects of homocysteine are implicated in a range of neurological and psychiatric disorders, highlighting the importance of understanding these mechanisms for developing potential therapeutic strategies. mdpi.com
N-methyl-D-aspartate Receptor (NMDAR) Overactivation and Calcium Influx
Homocysteine acts as an agonist of the N-methyl-D-aspartate receptor (NMDAR), a key player in excitatory neurotransmission in the central nervous system. nih.govresearchgate.net The overactivation of NMDARs by elevated homocysteine levels leads to excessive calcium (Ca2+) influx into neuronal cells. nih.govnih.gov This sustained increase in intracellular calcium is a critical trigger for a cascade of neurotoxic events. nih.govnih.gov
Research has shown that homocysteine-induced neurotoxicity is preferentially mediated through the GluN2A subunit of the NMDAR. nih.gov This is distinct from the neurotoxicity induced by glutamate, which primarily involves the GluN2B subunit. nih.gov The prolonged calcium entry initiated by homocysteine-NMDAR interaction leads to the sustained activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway, which ultimately contributes to neuronal cell death. nih.govnih.gov The activation of NMDARs by homocysteine can also lead to the formation of superoxide anions and the activation of nitric oxide synthase, further contributing to cellular damage. researchgate.net
Table 1: Key Research Findings on NMDAR Overactivation and Calcium Influx
| Finding | Implication | Source(s) |
|---|---|---|
| Homocysteine is an agonist of the NMDAR, leading to increased intracellular calcium. | Initiates neurotoxic signaling cascades. | nih.govresearchgate.netnih.gov |
| Neurotoxicity is primarily mediated by the GluN2A-containing NMDAR subunit. | Suggests a specific mechanism of homocysteine-induced neuronal damage. | nih.gov |
| Sustained ERK MAPK phosphorylation is a downstream effect of NMDAR activation. | Links receptor activation to pro-apoptotic pathways. | nih.govnih.gov |
| NMDAR activation can increase superoxide anion formation. | Contributes to oxidative stress and cellular injury. | researchgate.net |
Inflammatory Responses and Cytokine Modulation
Elevated homocysteine levels are closely associated with the promotion of inflammatory responses. researchgate.net One of the key mechanisms is the stimulation of pro-inflammatory cytokine production. ahajournals.orgceon.rs Studies have demonstrated that this compound can induce the mRNA expression and protein secretion of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human aortic endothelial cells. ahajournals.org This effect appears to be specific to the L-enantiomer of homocysteine. ahajournals.org
The induction of these chemokines is significant as they play a crucial role in recruiting leukocytes to sites of vascular inflammation, a hallmark of atherogenesis. ahajournals.org Interestingly, not all cytokines are affected; the expression of tumor necrosis factor-α (TNF-α), granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-1β, and transforming growth factor-β (TGF-β) were found to be unaffected by homocysteine in the same studies. ahajournals.org Other research suggests that homocysteine can exacerbate inflammation by activating Th1 and Th17 cells. researchgate.net However, one study using human whole blood did not find a significant increase in IL-6 and MCP-1 production after incubation with this compound. nih.gov
Endothelial Dysfunction and Vascular Wall Alterations
Endothelial dysfunction is a critical early event in the development of atherosclerosis, and elevated homocysteine is a well-established contributor to this process. nih.govmdpi.comfrontiersin.org The mechanisms are multifaceted, leading to impaired vascular tone, increased oxidative stress, and structural changes in the vascular wall. nih.govmdpi.com
Nitric Oxide (NO) Bioavailability and Synthesis Impairment
A primary target of homocysteine-induced endothelial dysfunction is the nitric oxide (NO) signaling pathway. mdpi.comnih.gov NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. nih.gov Elevated homocysteine levels reduce the bioavailability of NO through several mechanisms. mdpi.comnih.gov One major pathway is the increase in oxidative stress. nih.gov Homocysteine can promote the production of reactive oxygen species (ROS), such as superoxide anions, which then react with NO to form peroxynitrite, a highly reactive and damaging molecule. nih.govnih.gov This reaction not only consumes NO, reducing its availability for vasodilation, but peroxynitrite itself can cause further cellular damage. nih.gov
Furthermore, homocysteine-induced oxidative stress can lead to the "uncoupling" of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. mdpi.com In its uncoupled state, eNOS produces superoxide instead of NO, further exacerbating oxidative stress in a vicious cycle. mdpi.com
Table 2: Mechanisms of Homocysteine-Induced Nitric Oxide Impairment
| Mechanism | Consequence | Source(s) |
|---|---|---|
| Increased ROS production (Superoxide) | NO quenching to form peroxynitrite | nih.govnih.gov |
| eNOS uncoupling | Reduced NO synthesis and increased superoxide production | mdpi.com |
| Inhibition of DDAH | Accumulation of ADMA, an endogenous eNOS inhibitor | nih.gov |
Smooth Muscle Cell Proliferation
The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the formation of atherosclerotic plaques. jci.orgpnas.org Homocysteine has been shown to directly promote the proliferation of VSMCs. jci.orgnih.govoup.com Studies have demonstrated that homocysteine increases DNA synthesis in both rat and human aortic smooth muscle cells. jci.orgpnas.org This pro-proliferative effect is linked to the generation of reactive oxygen species (ROS) through the activation of NAD(P)H oxidases. nih.govoup.com
The signaling pathway involves the phosphorylation of p38-mitogen-activated protein kinase (p38 MAPK), which in turn activates NAD(P)H oxidases, leading to ROS production. nih.gov These ROS then appear to induce the phosphorylation of Akt, a protein kinase that plays a crucial role in cell proliferation. nih.gov Furthermore, homocysteine has been found to increase the expression of cyclin A, a key regulator of the cell cycle, at the transcriptional level, further contributing to VSMC proliferation. jci.org
Leukocyte Adhesion and Platelet Aggregation
Elevated homocysteine levels contribute to a pro-thrombotic state by enhancing the adhesion of leukocytes and the aggregation of platelets to the endothelial surface. nih.govnih.gov Pre-treatment of human umbilical vein endothelial cells (HUVEC) with homocysteine has been shown to enhance the adhesion of neutrophils, an effect that is at least partially mediated by an increase in the expression of vascular cell adhesion molecule-1 (VCAM-1). nih.gov
Homocysteine also enhances platelet adhesion to endothelial cells under flow conditions. nih.gov This effect appears to be mediated by an increase in endothelial tissue factor (TF) activity. nih.gov The enhanced platelet adhesion induced by homocysteine is significantly reduced by blocking TF activity or the αvβ3 integrin on endothelial cells. nih.gov This suggests that homocysteine promotes a pro-coagulant surface on the endothelium, thereby increasing the risk of thrombus formation. nih.gov
Genetic Determinants of Dl Homocysteine Levels and Associated Disorders
Common Genetic Polymorphisms in DL-Homocysteine Metabolism Enzymes
Genetic polymorphisms, or variations in the DNA sequence, are common in the population and can subtly alter the function and efficiency of enzymes. Several key enzymes in the homocysteine metabolic pathways are known to have common polymorphisms that influence circulating homocysteine levels.
The MTHFR gene provides instructions for making methylenetetrahydrofolate reductase, a critical enzyme in the folate cycle that converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. unc.edu This molecule is the primary form of folate in the blood and is necessary for the remethylation of homocysteine to methionine. nih.gov Polymorphisms in the MTHFR gene can reduce the enzyme's activity, leading to an accumulation of homocysteine, particularly when folate levels are low. nih.govmdpi.com
Two of the most studied polymorphisms in the MTHFR gene are C677T and A1298C. nih.gov
C677T (rs1801133): This variant involves a change from a cytosine (C) to a thymine (B56734) (T) at position 677 of the gene. researchgate.net This substitution results in an alanine (B10760859) to valine amino acid change in the MTHFR protein, creating a thermolabile enzyme with reduced activity. Individuals who are heterozygous (CT genotype) have about 65% of normal enzyme function, while those who are homozygous for the variant (TT genotype) have only about 30% of normal enzyme activity. nih.gov The TT genotype is significantly associated with higher plasma homocysteine levels. mdpi.comalliancegenome.org Approximately 38% to 47% of individuals of Hispanic descent and 36% of Europeans are carriers of the C677T variant. researchgate.net
A1298C (rs1801131): This polymorphism involves an adenine (B156593) (A) to cytosine (C) change at nucleotide 1298, leading to a glutamate (B1630785) to alanine substitution in the enzyme. While being homozygous for the A1298C variant (CC genotype) is not typically associated with significantly increased homocysteine levels, individuals who are compound heterozygous (one copy of C677T and one copy of A1298C) may have elevated homocysteine. researchgate.net This combination of variants can also lead to decreased MTHFR enzyme activity.
The clinical impact of these MTHFR variants is most pronounced in individuals with low folate status. Adequate folate intake can often compensate for the reduced enzyme activity associated with these polymorphisms.
Table 1: MTHFR Gene Variants and their Effect on Homocysteine Levels
| Gene Variant | Genotype | Effect on MTHFR Enzyme Activity | Impact on Homocysteine Levels |
| C677T | Heterozygous (CT) | Reduced to ~65% of normal function. nih.gov | May be slightly elevated. |
| Homozygous (TT) | Reduced to ~30% of normal function. nih.gov | Can be significantly elevated, especially with low folate. mdpi.com | |
| A1298C | Homozygous (CC) | Not typically associated with a significant reduction. | Not typically associated with increased levels. |
| Compound | C677T/A1298C | Decreased enzyme activity. | Can be elevated. |
Methionine synthase (MTR) and methionine synthase reductase (MTRR) are two other essential enzymes in the remethylation pathway of homocysteine. MTR catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, converting it to methionine. MTRR is responsible for maintaining MTR in its active state through a vitamin B12-dependent reaction. mdpi.com
MTR A2756G (rs1805087): This polymorphism in the MTR gene results in an aspartic acid to glycine (B1666218) substitution in the enzyme. Some studies have suggested that the GG genotype is associated with lower plasma homocysteine levels compared to the AA genotype, although findings have been inconsistent across different studies. Other reports indicate that the wild-type (A allele) may be associated with higher homocysteine concentrations. nih.gov
MTRR A66G (rs1801394): A common polymorphism in the MTRR gene involves a substitution of adenine (A) for guanine (B1146940) (G) at position 66, which changes an isoleucine to a methionine in the protein chain. This variant may adversely affect enzyme activity and is considered a potential genetic risk factor for elevated homocysteine. mdpi.com Some research suggests a negative correlation between the GG genotype and plasma homocysteine levels, while other studies have not observed a significant independent effect. However, the MTRR A66G polymorphism may exacerbate the effect of the MTHFR C677T variant on homocysteine levels. mdpi.com
The enzyme cystathionine (B15957) beta-synthase (CBS) plays a pivotal role in the transsulfuration pathway, which converts homocysteine to cystathionine in a vitamin B6-dependent reaction. Genetic variants in the CBS gene can lead to a deficiency in this enzyme, impairing the clearance of homocysteine and causing it to accumulate in the blood.
While severe deficiency due to biallelic (having two copies of the altered gene) pathogenic variants in CBS causes classic homocystinuria, being a carrier of one altered gene (heterozygous) can lead to a milder impairment of the transsulfuration pathway. This can result in moderately elevated homocysteine levels, particularly after a methionine load test, which challenges the metabolic capacity of this pathway. Over 200 pathogenic variants have been identified in the CBS gene, with many being rare.
Research has identified other genes whose variants may influence homocysteine concentrations.
NNMT (Nicotinamide N-Methyltransferase): This enzyme is involved in the methylation of nicotinamide. While some studies have investigated polymorphisms in the NNMT gene (e.g., dbSNP: rs694539), they have not found a significant direct association with homocysteine concentrations. Although suggestions have been made that some NNMT single-nucleotide polymorphisms (SNPs) might affect its expression and thus homocysteine metabolism, there is currently no direct evidence for this.
CD2AP (CD2-Associated Protein): A genome-wide association study (GWAS) in individuals of African ancestry identified a novel significant association between the SNP rs6940729 in an intronic region of the CD2AP gene and plasma homocysteine levels. Carriers of the minor allele (T) of this variant showed decreased homocysteine levels. This finding points to a new potential target for understanding the genetic regulation of homocysteine.
MMACHC (Metabolism of Cobalamin Associated C): The MMACHC gene provides instructions for a protein that is crucial for the processing of vitamin B12 (cobalamin) into its active forms, methylcobalamin (B1676134) and adenosylcobalamin. Methylcobalamin is a necessary cofactor for the MTR enzyme. Mutations in the MMACHC gene cause the most common inborn error of cobalamin metabolism, known as cobalamin C (cblC) disease. This disorder disrupts the remethylation of homocysteine, leading to a buildup of both homocysteine and methylmalonic acid.
Table 2: Summary of Other Candidate Genes and their Association with Homocysteine
| Gene | Polymorphism/Defect | Function | Association with Homocysteine Levels |
| NNMT | rs694539 | Nicotinamide methylation. | No significant direct association found in some studies. |
| CD2AP | rs6940729 | CD2-associated protein. | Minor allele (T) associated with decreased homocysteine in African ancestry populations. |
| MMACHC | Pathogenic variants | Vitamin B12 (cobalamin) processing. | Mutations cause combined methylmalonic acidemia and homocystinuria (elevated homocysteine). |
CBS (Cystathionine Beta-Synthase) Gene Variants and Deficiencies
Rare Genetic Defects Causing Severe Hyperhomocysteinemia (Homocystinuria)
Homocystinuria is a group of rare, inherited metabolic disorders characterized by a severe elevation of homocysteine in the plasma (>100 µmol/L) and urine. These conditions are typically caused by autosomal recessive mutations, meaning an individual must inherit two copies of a mutated gene to develop the disease.
The most common causes of genetic homocystinuria include deficiencies in one of three enzymes:
Cystathionine Beta-Synthase (CBS) Deficiency (Classic Homocystinuria): This is the most frequent cause of homocystinuria. It is caused by biallelic pathogenic variants in the CBS gene, leading to a block in the transsulfuration pathway. This results in a significant accumulation of homocysteine and methionine. Clinical manifestations can affect the eyes, skeleton, central nervous system, and vascular system.
Methylenetetrahydrofolate Reductase (MTHFR) Deficiency: Severe MTHFR deficiency is a rare autosomal recessive disorder resulting from mutations in the MTHFR gene. It impairs the remethylation of homocysteine, leading to severe hyperhomocysteinemia, homocystinuria, and low to normal methionine levels.
Defects in Cobalamin (Vitamin B12) Metabolism: Several genetic defects can impair the synthesis of the active forms of vitamin B12, which are essential for homocysteine remethylation. The most common of these is the cblC defect, caused by mutations in the MMACHC gene, which results in both hyperhomocysteinemia and methylmalonic acidemia. Other rare defects include cblD, cblE, and cblG.
Heritability of this compound Concentrations
Twin and family studies have demonstrated a strong genetic component to plasma homocysteine levels. Heritability is a measure of how much of the variation in a trait within a population is due to genetic differences.
Estimates for the heritability of plasma homocysteine vary across studies but are consistently high.
One twin study involving female twins estimated the heritability of homocysteine to be 57%.
Another Danish twin study reported heritability estimates of 63% in a younger cohort (18-39 years) and 27% in an older cohort (40-65 years), suggesting that the genetic influence may decrease with age as environmental factors accumulate.
Other estimates place the heritability between 47% and 70%.
In the Danish twin study, the MTHFR gene locus was found to be responsible for almost all of the variation attributable to genetic factors, explaining 53% of the total phenotypic variation in the younger group and 24% in the older group. This highlights the significant role of MTHFR variants in determining homocysteine levels. However, another study found that while heritability was high at 57%, the commonly studied SNPs in MTHFR, MTR, and MTRR accounted for a much smaller portion of the variance (4.56%), suggesting that other functional variants or different genes also contribute significantly to the inherited component of homocysteine levels.
Population Genetics and Ethnic Variability in this compound Regulation
The regulation of this compound levels is a complex interplay of genetic, nutritional, and environmental factors. Significant variability in plasma homocysteine concentrations has been observed across different global populations and ethnic groups. This variation is largely attributable to the differing frequencies of genetic polymorphisms in enzymes crucial to the homocysteine metabolic pathways.
Research has consistently demonstrated ethnic and racial disparities in homocysteine levels. For instance, studies have shown that individuals of European (White) descent tend to have higher homocysteine levels compared to those of African American or Mexican American descent. e-enm.orgscispace.com Conversely, some studies in Canada and England reported significantly higher homocysteine levels in South Asians compared to Caucasians and East Asians. e-enm.org Black women have been found to have higher plasma homocysteine concentrations compared to white women, a difference that is particularly pronounced in conditions like preeclampsia. ahajournals.org These differences are often linked to the prevalence of specific genetic variants that influence the efficiency of homocysteine metabolism. e-enm.orgscispace.com
The most extensively studied genetic determinant of this variability is the methylenetetrahydrofolate reductase (MTHFR) gene. mdpi.com MTHFR is a critical enzyme in the remethylation pathway, converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary methyl donor for the remethylation of homocysteine to methionine. mdpi.comscielo.br
Key Genetic Polymorphisms and Their Ethnic Distribution:
MTHFR C677T (rs1801133): This is the most common and clinically significant polymorphism. ahajournals.orgcdnsciencepub.com A cytosine (C) to thymine (T) transition at nucleotide position 677 results in an alanine to valine substitution in the MTHFR enzyme, leading to a thermolabile variant with reduced activity. mdpi.com Homozygosity for the T-allele (TT genotype) is associated with only 30% of normal enzyme function, while heterozygotes (CT genotype) retain about 65% of normal function. ahajournals.org This reduced enzyme activity can lead to elevated homocysteine levels, particularly in individuals with low folate status. mdpi.com The prevalence of the C677T polymorphism shows marked variation across geographic and ethnic lines. mdpi.com
European and North American Populations: In the United States, approximately 20% to 40% of White and Hispanic individuals are heterozygous (CT), and 8% to 20% are homozygous (TT) for this mutation. ahajournals.org The frequency of the T allele is reported to be around 0.33 in the UK and 0.34 in middle Europe. ucl.ac.uk
Asian Populations: The prevalence is notably high in some East Asian populations, with T-allele frequencies of 44.7% in China, 40.3% in the Republic of Korea, and 39.9% in Japan. mdpi.com In contrast, South Asian countries like India (11.4%), Pakistan (16%), and Sri Lanka (4.5%) show a lower prevalence. mdpi.com Within China, the frequency of the 677T allele increases geographically from south to north. nih.gov A study in Nepal found a significant prevalence of the homozygous TT mutation in the Newar ethnic group (19.8%) compared to the Brahmin/Chhetri group (12.5%). nih.gov
African Populations: The C677T mutation is much less common in individuals of African descent, with a prevalence of only 1% to 2% in the United States. ahajournals.org
MTHFR A1298C (rs1801131): This polymorphism involves an adenine (A) to cytosine (C) change at nucleotide 1298. Individuals homozygous for the C-allele (CC genotype) have about 61% of normal MTHFR activity, but this variant alone is not typically associated with significantly elevated homocysteine levels. mdpi.comahajournals.org However, compound heterozygosity (carrying one C677T allele and one A1298C allele) can result in decreased enzyme function similar to that of the 677TT genotype. mdpi.comnih.gov The A1298C mutation is found in 7% to 12% of North American, European, and Australian populations but is less common in Hispanic (4%–5%), Chinese (1%–4%), and other Asian populations (1%–4%). ahajournals.org
Cystathionine β-synthase (CBS) Gene Polymorphisms: The CBS enzyme channels homocysteine into the transsulfuration pathway. Several polymorphisms in the CBS gene can influence homocysteine levels.
CBS 844ins68: This 68-base pair insertion has been associated with lower plasma homocysteine levels. plos.org Its frequency varies ethnically. A study in Singapore found the highest frequency among individuals of Indian descent, while a study in a Pakistani population showed that the heterozygous genotype had a protective effect against hyperhomocysteinemia. plos.org The prevalence of heterozygotes for this insertion was 19.5% in a study of Brazilian children. nih.gov
CBS T833C (rs5742905): This polymorphism may affect gene function, and the C allele has been suggested as a risk factor for stroke, with a stronger association in Chinese populations than in Caucasians. karger.com
Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR) Polymorphisms:
MTR A2756G (rs1805087): This polymorphism in the MTR gene has been associated with lower homocysteine levels. plos.org
MTRR A66G (rs1801394): This variant in the MTRR gene, which activates methionine synthase, also shows ethnic variability. In China, the frequency of the 66G allele decreases from the south to the north. nih.gov
The collective impact of these genetic variations contributes significantly to the differences in homocysteine regulation observed among diverse populations. For example, a study in a Pakistani population demonstrated that polymorphisms in the MTHFR, MS, and CBS genes had an additive effect on plasma homocysteine levels. plos.org Similarly, research in an Indian population highlighted that choline (B1196258) dehydrogenase (CHDH) A119C and MTHFR C677T polymorphisms, in conjunction with a vegetarian diet, play a crucial role in modulating homocysteine levels. ahajournals.org
Interactive Data Tables
Table 1: Ethnic and Geographic Frequency of MTHFR C677T Polymorphism
| Population/Ethnic Group | T-Allele Frequency (%) | TT Genotype (Homozygous) Frequency (%) | Reference(s) |
| North America | |||
| Whites (USA) | ~20-40 (Heterozygous) | ~8-20 | ahajournals.org |
| Hispanics (USA) | ~20-40 (Heterozygous) | ~8-20 | ahajournals.orgwebmd.com |
| African Americans | ~1-2 (Heterozygous) | Low | ahajournals.org |
| Europe | |||
| United Kingdom | 33 | 12.8-13.3 | ucl.ac.uk |
| Middle Europe | 34 | - | ucl.ac.uk |
| South Europe | 41 | - | ucl.ac.uk |
| Asia | |||
| China (overall) | 44.7 | - | mdpi.com |
| Japan | 39.9 | - | mdpi.com |
| Republic of Korea | 40.3 | - | mdpi.com |
| India (South Asia) | 11.4 | - | mdpi.com |
| Pakistan (South Asia) | 16 | - | mdpi.com |
| Newar (Nepal) | - | 19.8 | nih.gov |
| Brahmin/Chhetri (Nepal) | - | 12.5 | nih.gov |
| Other | |||
| Global (Meta-analysis) | 24.0 | 7.7 | mdpi.com |
Table 2: Mean Homocysteine Levels by MTHFR C677T Genotype in a Nepalese Cohort
| MTHFR C677T Genotype | Mean Serum Homocysteine (μmol/L) | Reference |
| Normal (CC) | 13.9 ± 8.8 | nih.gov |
| Heterozygous Mutant (CT) | 17.4 ± 11.9 | nih.gov |
| Homozygous Mutant (TT) | 19.4 ± 11.4 | nih.gov |
Dl Homocysteine in the Pathogenesis of Human Diseases
Cardiovascular and Cerebrovascular Diseases
Elevated plasma homocysteine is recognized as an independent risk factor for cardiovascular and cerebrovascular diseases. nih.govbevital.no The risk is described as graded, meaning that the higher the homocysteine level, the greater the risk. bevital.no This association is independent of, and may even amplify, the effects of traditional risk factors. bevital.no
Atherosclerosis Progression
Atherosclerosis, the underlying cause of many cardiovascular diseases, is significantly influenced by elevated homocysteine levels. mdpi.comtandfonline.com HHcy contributes to the initiation and progression of atherosclerosis through multiple mechanisms. tandfonline.com A key process is the induction of endothelial dysfunction, which is the initial step in the development of atherosclerosis. mdpi.com Homocysteine impairs the function of endothelial cells that line the blood vessels, compromising vascular integrity. tandfonline.com
One of the primary ways homocysteine mediates endothelial damage is by increasing oxidative stress. tandfonline.com This involves the excessive production of reactive oxygen species (ROS), which can damage cellular components. tandfonline.com Furthermore, elevated homocysteine levels have been shown to interfere with nitric oxide (NO) signaling, a critical pathway for maintaining vascular health and normal blood vessel dilation. tandfonline.com
Research has also indicated that HHcy can alter lipoprotein metabolism. tandfonline.com Specifically, it has been associated with decreased levels of high-density lipoprotein (HDL) cholesterol, which is involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. mdpi.com Additionally, elevated homocysteine may promote the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the formation of atherosclerotic plaques. endocrinolrespract.org These plaques can narrow and harden the arteries, leading to reduced blood flow and an increased risk of cardiovascular events.
Ischemic Stroke and Cerebrovascular Events
Elevated homocysteine is an independent risk factor for ischemic stroke. nih.gov Studies have consistently shown that patients who have had an ischemic stroke have significantly higher levels of homocysteine compared to individuals who have not. nih.govplos.org A meta-analysis of multiple studies confirmed this strong association. plos.org
The mechanisms by which homocysteine increases the risk of stroke are multifaceted. It is believed to contribute to the development of atherosclerosis in the cerebral arteries, which can lead to blockages and subsequent ischemic events. bmj.com Furthermore, hyperhomocysteinemia is associated with an increased tendency for blood clot formation, a process known as thrombosis. nih.gov This prothrombotic state can lead to the occlusion of cerebral blood vessels, resulting in a stroke. nih.gov
Observational studies have demonstrated a dose-dependent relationship, where higher homocysteine levels correlate with an increased risk of stroke. nih.gov Some research suggests that for every 5 µmol/L increase in plasma homocysteine, the risk of ischemic stroke is significantly elevated. nih.gov
Venous Thromboembolism
Hyperhomocysteinemia has been identified as a risk factor for venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). nih.govmsdmanuals.com Multiple meta-analyses have concluded that elevated homocysteine levels increase the incidence of venous thrombosis. nih.gov One such analysis found that for every 5 µmol/L increase in plasma homocysteine, the risk of VTE increased by 60%. nih.gov
Prospective studies have provided further evidence supporting the role of homocysteine in the development of VTE. universiteitleiden.nl One study involving women found that those with higher plasma homocysteine levels had an increased risk of future VTE events. ahajournals.org The association was particularly strong for unprovoked VTE, suggesting a direct biological role for homocysteine in the pathogenesis of these events. ahajournals.orgnih.gov
The proposed mechanism involves homocysteine-induced injury to the endothelial cells lining the veins, which can trigger the coagulation cascade and lead to the formation of blood clots. msdmanuals.com
| Study Type | Population | Key Finding |
| Meta-analysis | General Population | A 5 µmol/L increase in plasma homocysteine was associated with a 60% increased risk of VTE. nih.gov |
| Prospective Cohort | Women | Higher plasma homocysteine levels were associated with an increased risk of future VTE events, particularly unprovoked ones. ahajournals.orgnih.gov |
| Case-Control | Patients with VTE | Elevated homocysteine levels were more prevalent in patients with a history of venous thrombosis compared to control subjects. ashpublications.org |
Hypertension and Vascular Dysfunction
Elevated homocysteine levels are associated with an increased risk of hypertension and contribute to vascular dysfunction. nih.govnih.gov The mechanisms underlying this relationship are complex and involve several pathways. nih.gov
One of the primary ways homocysteine contributes to hypertension is by impairing endothelial function. paulwulleman.be It reduces the bioavailability of nitric oxide, a potent vasodilator, which leads to decreased arterial flexibility and increased blood pressure. paulwulleman.beump.edu.pl Homocysteine has also been shown to increase the production of asymmetric dimethylarginine (ADMA), an inhibitor of nitric oxide synthase. paulwulleman.be
Furthermore, hyperhomocysteinemia promotes oxidative stress and inflammation within the vascular wall, leading to damage of both endothelial and smooth muscle cells. nih.govump.edu.pl This damage can result in structural changes in the blood vessels, such as increased arterial stiffness and proliferation of vascular smooth muscle cells, which contribute to elevated blood pressure. ump.edu.plresearchgate.net Some studies have also suggested that homocysteine can directly influence the diastolic function of blood vessels. paulwulleman.be
| Mechanism | Effect on Vascular System | Consequence |
| Impaired Endothelial Function | Reduced nitric oxide bioavailability. paulwulleman.beump.edu.pl | Decreased vasodilation, increased blood pressure. |
| Increased Oxidative Stress | Damage to endothelial and smooth muscle cells. nih.govump.edu.pl | Vascular inflammation and injury. |
| Altered Vascular Structure | Increased arterial stiffness and smooth muscle cell proliferation. ump.edu.plresearchgate.net | Elevated peripheral resistance and hypertension. |
| Increased ADMA | Inhibition of nitric oxide synthase. paulwulleman.be | Further reduction in nitric oxide production. |
Neurodegenerative and Neurological Disorders
Elevated levels of homocysteine have been implicated as an independent risk factor for several neurodegenerative and neurological disorders. nih.govmdpi.com The neurotoxic effects of homocysteine are believed to play a significant role in the pathogenesis of these conditions. ijmrhs.com
Alzheimer's Disease and Vascular Dementia
A strong and graded association has been established between elevated plasma homocysteine levels and the risk of developing both Alzheimer's disease (AD) and vascular dementia (VaD). gpnotebook.com Epidemiological studies have consistently found that individuals with higher homocysteine levels have a significantly increased risk of dementia. mdpi.comnih.gov
The mechanisms through which homocysteine contributes to the pathology of AD and VaD are multifaceted. It is suggested that homocysteine-induced vascular damage, including atherosclerosis and impaired endothelial function in cerebral blood vessels, plays a crucial role. bmj.com This vascular pathology can lead to reduced cerebral blood flow and microinfarcts, contributing to the development of vascular dementia. mdpi.com
In the context of Alzheimer's disease, hyperhomocysteinemia is associated with several of the disease's hallmarks. Research indicates that elevated homocysteine can promote the production and aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, leading to the formation of senile plaques and neurofibrillary tangles, respectively. bmj.com Furthermore, homocysteine is known to induce oxidative stress, neuroinflammation, and neuronal cell death, all of which are key features of AD pathology. ijmrhs.com
A meta-analysis has shown a linear trend where for every 5 μmol/L increase in homocysteine levels, the risk of AD increases by 12%. frontiersin.org Another prospective observational study reported that a plasma homocysteine level greater than 14 micromol per liter nearly doubled the risk of Alzheimer's disease. gpnotebook.com
| Disease | Key Association with Homocysteine | Proposed Mechanisms |
| Alzheimer's Disease | Increased risk and severity. mdpi.comfrontiersin.org | Promotion of amyloid-beta aggregation, tau hyperphosphorylation, oxidative stress, neuroinflammation. bmj.com |
| Vascular Dementia | Increased risk. mdpi.com | Cerebral microangiopathy, endothelial dysfunction, impaired cerebral blood flow. bmj.com |
Parkinson's Disease
Elevated plasma levels of homocysteine, a condition known as hyperhomocysteinemia, are frequently observed in patients with Parkinson's disease (PD), particularly those undergoing treatment with levodopa (B1675098). e-jmd.orgfrontiersin.org The metabolism of levodopa involves a methylation process that utilizes S-adenosylmethionine (SAM) as a methyl donor, which is subsequently converted to S-adenosylhomocysteine (SAH) and then to homocysteine. e-jmd.org This metabolic pathway suggests that the increased homocysteine levels in levodopa-treated PD patients may be a consequence of the treatment itself rather than the disease pathology. e-jmd.org
Hyperhomocysteinemia is considered a potential risk factor for the development and progression of PD. frontiersin.orgnih.gov Studies have shown that plasma homocysteine levels are significantly higher in PD patients compared to healthy individuals. frontiersin.orgnih.gov A meta-analysis revealed that hyperhomocysteinemia (defined as plasma Hcy levels >15 μmol/L) may be an independent risk factor for the disease. frontiersin.org Furthermore, one study found that individuals with serum homocysteine levels higher than 20 µmol/L had a significantly increased likelihood of having Parkinson's disease. researchgate.net
The proposed mechanisms by which elevated homocysteine may contribute to the pathogenesis of Parkinson's disease include:
Neurotoxicity: Homocysteine exhibits toxic effects on neuronal cells. e-jmd.org It is believed to worsen oxidative stress on the dopamine-producing neurons, which are primarily affected in Parkinson's disease, making them more susceptible to damage from environmental toxins. neurologysolutions.com
Induction of Apoptosis: High levels of homocysteine can trigger programmed cell death (apoptosis) in nerve cells. nih.gov
Oxidative Stress: The metabolism of homocysteine can generate reactive oxygen species, leading to oxidative stress and cellular damage. nih.gov
DNA Damage: Elevated homocysteine has been linked to DNA damage, which can contribute to neuronal dysfunction and death. nih.gov
General Cognitive Impairment and Dementia
Elevated levels of total homocysteine in the plasma are recognized as a significant and modifiable risk factor for cognitive decline, vascular dementia, and Alzheimer's disease (AD). annualreviews.orgnih.govresearchgate.net Prospective studies have consistently demonstrated an association between higher homocysteine levels and a decline in cognitive functions, the presence of white matter damage, brain atrophy, and the formation of neurofibrillary tangles, which are hallmarks of Alzheimer's disease. annualreviews.org
The relationship between homocysteine and cognitive function appears to be dose-dependent, with a more pronounced effect at higher concentrations. frontiersin.org For instance, individuals with homocysteine levels exceeding 14 micromoles per liter have been found to have double the risk of developing Alzheimer's disease. neurologysolutions.com A meta-analysis estimated that for every 5 μmol/L increase in plasma homocysteine, the risk of dementia increases by 9%. frontiersin.org
The impact of elevated homocysteine on cognition is observed across various domains:
Global Cognitive Function: Higher homocysteine levels are consistently linked to lower scores on global cognitive assessments in elderly individuals without dementia. consensus.app
Psychomotor Speed and Executive Function: The strongest negative correlations are found between homocysteine levels and performance on tasks measuring psychomotor speed and executive functions. consensus.app
Memory: A significant association exists between elevated homocysteine and poorer memory performance. consensus.app This link may be particularly evident in individuals with low hippocampal volume. consensus.app
Other Domains: Modest associations have also been noted with attention and pattern recognition. consensus.app
Several mechanisms have been proposed to explain how homocysteine contributes to cognitive impairment and dementia:
Neurotoxicity: Homocysteine is directly toxic to neurons. It can act as an excitotoxin by stimulating N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and subsequent neuronal degeneration. frontiersin.orguky.edu
Vascular Damage: Hyperhomocysteinemia is a known risk factor for vascular disease, including cerebrovascular disease, which can contribute to vascular dementia. nih.gov It can lead to endothelial dysfunction, promoting atherosclerosis and impairing blood flow to the brain. sciencevolks.com
Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species, leading to oxidative stress, which can damage neurons and the blood-brain barrier. mdpi.com
Inflammation: Elevated homocysteine can trigger inflammatory processes in the brain, contributing to neurodegeneration. mdpi.com This may involve the activation of microglia and the production of pro-inflammatory cytokines. mdpi.com
DNA Methylation: Homocysteine metabolism is intricately linked to methylation processes. frontiersin.org Elevated homocysteine can disrupt DNA methylation patterns, potentially altering the expression of genes involved in cognitive function. frontiersin.orgresearchgate.net
Promotion of Alzheimer's Pathology: Hyperhomocysteinemia is associated with key pathological features of Alzheimer's disease, including the aggregation of amyloid-beta (Aβ) peptides and the phosphorylation of tau protein, which forms neurofibrillary tangles.
Migraine and Epilepsy
Elevated levels of homocysteine have been implicated in the pathophysiology of both migraine and epilepsy, suggesting a shared underlying mechanism related to neuronal hyperexcitability. mdpi.comceon.rs
Migraine:
Several population studies have indicated a relationship between plasma homocysteine levels and the development of migraine, particularly migraine with aura. sciencevolks.commdpi.com Migraine is considered a neurovascular disorder, and the vasoactive properties of homocysteine are thought to play a role. jebmh.comscholarsresearchlibrary.com
The proposed mechanisms linking hyperhomocysteinemia to migraine include:
Endothelial Dysfunction: Elevated homocysteine can damage the lining of blood vessels, leading to endothelial dysfunction, which is a key factor in migraine pathogenesis. sciencevolks.commdpi.com
Oxidative Stress: The metabolic processes involving homocysteine can increase oxidative stress, contributing to the inflammatory cascade associated with migraines. sciencevolks.com
Neurogenic Inflammation: High levels of homocysteine may lead to the production of homocysteic acid, a potent neurotoxin that acts as an agonist for NMDA receptors. researchgate.net This can sensitize the trigeminovascular system, predisposing individuals to migraine attacks. researchgate.net
Genetic Factors: Mutations in the gene for methylenetetrahydrofolate reductase (MTHFR), an enzyme crucial for homocysteine metabolism, have been associated with an increased susceptibility to migraine with aura. sciencevolks.com These genetic variations can lead to reduced enzyme activity and consequently, elevated homocysteine levels. sciencevolks.com
Epilepsy:
A growing body of evidence suggests a link between elevated homocysteine and seizures. ceon.rs Patients undergoing treatment with certain anti-epileptic drugs (AEDs) often exhibit increased plasma homocysteine levels, which may, in turn, reduce the efficacy of the treatment. ceon.rsnih.gov
The proconvulsant effects of homocysteine are thought to be mediated through several mechanisms:
NMDA Receptor Stimulation: Homocysteine and its derivatives are excitotoxic and can induce seizures by stimulating NMDA receptors, a key component of excitatory neurotransmission in the brain. ceon.rs
Inhibition of Na+/K+-ATPase: Homocysteine can inhibit the activity of Na+/K+-ATPase, an enzyme crucial for maintaining neuronal membrane potential, leading to increased neuronal excitability. ceon.rs
Potentiation of Seizure-Induced Damage: Pre-existing hyperhomocysteinemia has been shown to enhance seizure activity and increase neuronal cell loss in animal models of epilepsy. nih.gov
Interaction with AEDs: Some AEDs can interfere with the metabolism of folate and B vitamins, which are essential cofactors for homocysteine metabolism, leading to elevated homocysteine levels. bmj.com This creates a vicious cycle where the treatment for epilepsy may exacerbate a condition that itself promotes seizures.
Psychiatric Disorders: Depression, Schizophrenia, and Bipolar Disorder
Altered homocysteine metabolism has been implicated in the pathogenesis of several major psychiatric disorders, including depression, schizophrenia, and bipolar disorder. scielo.brscielo.br Elevated homocysteine levels are a common finding in patients with these conditions and are thought to contribute to the underlying neurobiology through various mechanisms, including neurotoxicity, oxidative stress, and disruption of methylation processes. scielo.brnih.gov
Depression:
Numerous studies have reported a significant association between elevated homocysteine levels and major depressive disorder (MDD). scielo.brfrontiersin.org This link is supported by findings of folate deficiency in a substantial portion of patients with severe depression. scielo.br The proposed mechanisms include:
Neurotransmitter Dysregulation: High levels of homocysteine may be toxic to dopaminergic and serotonergic systems, which are known to be dysregulated in depression. nih.gov
Methylation Pathway Dysfunction: Homocysteine may contribute to depression through non-vascular brain damage resulting from impaired methylation pathways, which are crucial for the synthesis of neurotransmitters and phospholipids. frontiersin.org
Schizophrenia:
The association between elevated homocysteine and schizophrenia has been recognized since the mid-1990s. scielo.br Several pathophysiological mechanisms have been proposed:
Fetal Neurodevelopment: Elevated maternal homocysteine levels during pregnancy may reduce placental blood flow, leading to fetal hypoxia and affecting brain development, thereby increasing the risk of schizophrenia in the offspring. scielo.brfrontiersin.org
NMDA Receptor Antagonism: Homocysteine can act as a partial antagonist at N-Methyl-D-aspartate (NMDA) glutamate (B1630785) receptors, and dysfunction of the glutamatergic system is a leading hypothesis in the pathophysiology of schizophrenia. scielo.br
Altered DNA Methylation: Impaired methylation processes due to high homocysteine levels may be a critical pathological component in schizophrenia. scielo.br
Symptom Severity: Increased homocysteine levels have been associated with the severity of negative symptoms in schizophrenia. frontiersin.org
Bipolar Disorder:
Elevated homocysteine levels have also been repeatedly observed in patients with bipolar disorder. nih.gov The potential mechanisms linking hyperhomocysteinemia to bipolar disorder include:
Dopaminergic System Toxicity: High concentrations of homocysteine may be toxic to dopaminergic neurons, and dysfunction of the dopamine (B1211576) system has been associated with bipolar disorder. scielo.br
Nutritional Deficiencies: Patients with bipolar disorder, particularly during depressive episodes, may have poor appetite, leading to decreased intake of B vitamins (folate, B12), which are essential for homocysteine metabolism. scielo.br
Oxidative Stress: Homocysteine can exacerbate oxidative stress responses and increase neuronal vulnerability, limiting recovery from stress, which is a factor in bipolar disorder. frontiersin.org
A study of first-episode psychiatric inpatients found significantly higher homocysteine levels compared to healthy controls. nih.gov Another study reported that homocysteine levels were significantly higher in males with schizophrenia, acute and transient psychotic disorder, and major depressive disorder. frontiersin.org
Developmental and Pregnancy-Related Complications
Elevated maternal homocysteine levels are associated with an increased risk for several developmental and pregnancy-related complications, primarily through mechanisms involving vascular damage, oxidative stress, and disruption of crucial metabolic pathways. scielo.brumlub.pljuniperpublishers.com
Neural Tube Defects (NTDs)
A significant body of evidence links elevated maternal homocysteine to an increased risk of neural tube defects (NTDs) in the developing fetus. scielo.brumlub.plfrontiersin.org NTDs are birth defects of the brain, spine, or spinal cord, such as spina bifida and anencephaly, that occur during the first month of pregnancy.
The proposed mechanisms by which hyperhomocysteinemia contributes to NTDs are multifaceted:
Oxidative Stress: Homocysteine can induce the production of reactive oxygen species (ROS), leading to oxidative stress that is toxic to the developing neural tissue. nih.gov
Disrupted Methylation: Homocysteine metabolism is central to the one-carbon cycle, which provides methyl groups for numerous methylation reactions, including DNA methylation. nih.gov Elevated homocysteine can lead to an increase in S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases, thereby causing global DNA hypomethylation. nih.gov This can disrupt gene expression patterns crucial for proper neural tube closure. frontiersin.org
Altered Gene Expression: Hyperhomocysteinemia has been shown to suppress the expression of specific microRNAs, such as miR-124, which are involved in neurogenesis. oup.com This downregulation may occur through epigenetic mechanisms and contribute to the development of NTDs. oup.com
Folate Pathway Interaction: The link between homocysteine and NTDs is closely tied to folate metabolism. pnas.org Folate is essential for the remethylation of homocysteine to methionine. Insufficient folate levels can lead to an accumulation of homocysteine, highlighting a critical gene-nutrient interaction in the etiology of NTDs. frontiersin.org
Studies in chick embryos have demonstrated that exposure to high levels of homocysteine can induce NTDs, and these effects are associated with increased oxidative stress and alterations in DNA methylation. nih.govoup.com
Pregnancy-Induced Hypertension and Preeclampsia
Elevated homocysteine levels have been identified as a risk factor for pregnancy-induced hypertension and its more severe form, preeclampsia. juniperpublishers.comnih.gov Preeclampsia is a serious condition characterized by high blood pressure and damage to other organs, often the kidneys. It is thought to originate from placental dysfunction. juniperpublishers.com
The key mechanism linking hyperhomocysteinemia to preeclampsia is endothelial dysfunction:
Endothelial Damage: Homocysteine is toxic to the endothelial cells that line blood vessels. nih.govjsafog.com This damage is thought to be a primary event in the pathophysiology of preeclampsia. nih.gov
Oxidative Stress: Increased homocysteine levels promote oxidative stress, which further contributes to endothelial injury and the systemic vascular problems seen in preeclampsia. juniperpublishers.comjsafog.com
Vascular and Placental Effects: High levels of homocysteine can contribute to the development of placental microvascular diseases, leading to uteroplacental ischemia, a central feature of preeclampsia. juniperpublishers.comjuniperpublishers.com
Studies have consistently shown that women with preeclampsia have significantly higher plasma homocysteine concentrations compared to women with normotensive pregnancies. nih.govnih.gov The severity of hypertension in preeclampsia has also been directly correlated with the level of homocysteine. nih.gov The cause of this hyperhomocysteinemia in preeclampsia may be related to decreased folate concentrations or underlying metabolic issues. juniperpublishers.comjuniperpublishers.com
Recurrent Pregnancy Loss and Placental Vasculopathy
Elevated levels of the chemical compound DL-Homocysteine, a condition known as hyperhomocysteinemia, have been investigated as a potential risk factor for recurrent pregnancy loss (RPL) and other placenta-related complications. nih.govresearchgate.net Disturbed metabolism of homocysteine in both the mother and fetus is linked to conditions characterized by placental vasculopathy, such as pre-eclampsia, placental abruption, and RPL. ijrcog.org
The underlying mechanism is thought to involve endothelial dysfunction, where high homocysteine levels impair the function of the cells lining the blood vessels. jsafog.com This can lead to inadequate blood supply to the placental bed, potentially causing placental insufficiency, rupture, and subsequent pregnancy loss. jsafog.com Some studies have found a significant association between elevated homocysteine levels and an increased risk of early pregnancy loss. jsafog.comekb.eg For instance, one study reported that 25% of women experiencing recurrent loss had hyperhomocysteinemia. jsafog.com Another study demonstrated a significant link between elevated homocysteine levels during pregnancy and recurrent miscarriages. ekb.egekb.eg
However, the association between this compound and RPL is not universally established, with some studies finding no significant correlation. nih.gov These inconsistencies may be due to variations in study populations, including regional, cultural, and socioeconomic factors that can influence homocysteine levels. nih.gov
Table 1: Selected Research Findings on this compound and Recurrent Pregnancy Loss
| Study Type | Key Findings | Reference |
| Prospective Analysis | Hyperhomocysteinemia was found in 31% of patients with RPL, suggesting it as a risk factor. | nih.gov |
| Case-Control Study | A significant increase in serum homocysteine was observed in women with RPL compared to a control group. | ekb.eg |
| Systematic Review | Elevated homocysteine levels are associated with placenta-mediated complications, including recurrent abortions. | nih.gov |
| Review | While many studies report an association, some findings lack consistency. | researchgate.netnih.gov |
Bone Health and Osteoporosis
Elevated this compound levels have been identified as a potential risk factor for osteoporosis and an increased likelihood of fractures, particularly in older adults. wits.ac.zanih.govamegroups.orgresearchgate.net Several mechanisms have been proposed to explain the detrimental effects of high homocysteine on bone health.
One significant mechanism is the interference of homocysteine with collagen cross-linking, a crucial process for maintaining the strength and integrity of the bone matrix. researchgate.netdovepress.com By disrupting this process, homocysteine may weaken the bone structure, making it more susceptible to fractures. dovepress.com
Furthermore, hyperhomocysteinemia is thought to induce oxidative stress in the bone microenvironment. nih.gov This increase in reactive oxygen species can lead to the death of osteoblasts (bone-forming cells) and stimulate the activity of osteoclasts (bone-resorbing cells), resulting in a net loss of bone mass. wits.ac.zanih.gov Other proposed mechanisms include the reduction of bone blood flow and the alteration of gene expression related to bone metabolism. wits.ac.zamdpi.com
While some meta-analyses and studies have shown a significant association between higher homocysteine levels and an increased risk of fractures, the relationship with bone mineral density (BMD) has been less consistent. nih.govdovepress.comnih.gov Some studies report an inverse relationship between homocysteine levels and BMD, particularly in postmenopausal women, while others have found no significant association. wits.ac.zadovepress.comnih.gov
Table 2: Research on this compound's Role in Bone Health
| Study Type | Population | Key Findings | Reference |
| Meta-analysis | 11,511 people | An increased fracture risk of 4% per µmol/L increase in homocysteine concentration was observed. | nih.gov |
| Meta-analysis | 13 trials | An increased homocysteine level was an independent risk factor for osteoporotic fractures in older persons. | amegroups.org |
| Cross-sectional study | Postmenopausal women | Serum homocysteine levels were significantly higher in osteoporotic women and inversely related to lumbar spine and femoral neck BMD. | dovepress.com |
| Systematic Review | Adults and Elderly | Elevated homocysteine levels have been associated with deteriorated bone health. | nih.gov |
Renal Disease and End-Stage Renal Disease
A strong association exists between elevated this compound levels and chronic kidney disease (CKD), including end-stage renal disease (ESRD). karger.comscielo.br Hyperhomocysteinemia is observed in approximately 85% of individuals with CKD, with levels increasing as renal function declines. karger.comscielo.br
The kidneys play a crucial role in clearing and metabolizing homocysteine from the plasma. frontiersin.org Impaired renal function leads to the accumulation of homocysteine, which in turn can further damage the kidneys. frontiersin.org Elevated homocysteine is believed to contribute to the progression of vascular damage often seen in CKD patients by inducing oxidative stress and endothelial dysfunction. karger.com This damage can manifest as glomerular sclerosis, a scarring of the kidney's filtering units. frontiersin.org
While hyperhomocysteinemia is a common finding in CKD, its role as an independent risk factor for cardiovascular disease (CVD) and mortality in this population is still debated. ahajournals.org Some studies suggest that elevated homocysteine is a predictor of cardiovascular morbidity and mortality in ESRD. karger.com However, other research indicates that the association between homocysteine and mortality in CKD patients may be confounded by the severity of the kidney disease itself, with homocysteine acting more as a marker of declining renal function than a direct cause of adverse outcomes. ahajournals.org
Table 3: this compound and Renal Disease Research
| Study Type | Key Findings | Reference |
| Review | Hyperhomocysteinemia occurs in about 85% of CKD patients due to impaired renal metabolism and excretion. karger.com | karger.com |
| Review | A moderate increase in plasma Hcy can be observed in the initial phases of CKD, increasing as renal function declines. scielo.br | scielo.br |
| Longitudinal Study | Kidney function decline is associated with an accelerated increase in plasma homocysteine in older adults. | cambridge.org |
| Cohort Study | Hyperhomocysteinemia may be a marker for the severity of kidney disease rather than a direct mediator of CVD in patients with CKD stages 3 to 4. ahajournals.org | ahajournals.org |
Diabetes Mellitus and Insulin (B600854) Resistance
Elevated this compound levels have been linked to insulin resistance, a key feature of type 2 diabetes mellitus. diabetesjournals.orgjsafog.com The relationship appears to be bidirectional, with hyperhomocysteinemia potentially contributing to the development of insulin resistance, and insulin resistance, in turn, possibly influencing homocysteine metabolism. diabetesjournals.org
One proposed mechanism by which homocysteine may induce insulin resistance is through the promotion of endoplasmic reticulum (ER) stress in adipose tissue. nih.gov This ER stress can trigger inflammation and interfere with insulin signaling pathways. nih.gov Additionally, homocysteine can cause insulin resistance by modifying the pro-insulin receptor through a process called protein cysteine-homocysteinylation, which impairs its proper cleavage and function. nih.gov
Hyperhomocysteinemia is also associated with endothelial dysfunction, which is believed to be a common pathogenic mechanism in both hyperhomocysteinemia and insulin resistance. diabetesjournals.org The increased production of reactive oxygen species and impaired nitric oxide-dependent vasodilation caused by high homocysteine levels can contribute to the vascular complications seen in diabetes. diabetesjournals.org
Table 4: Research on this compound in Diabetes and Insulin Resistance
| Study Type | Key Findings | Reference |
| Cross-sectional Study | Hyperhomocysteinemia and abnormal urinary albumin excretion are associated with hyperinsulinemia and may contribute to increased CVD risk in insulin resistance. diabetesjournals.org | diabetesjournals.org |
| Experimental Study | Homocysteine induces ER stress in adipose tissue, leading to inflammation and impaired insulin sensitivity. nih.gov | nih.gov |
| Experimental Study | Homocysteine inhibits the cleavage of the pro-insulin receptor, causing insulin resistance through protein cysteine-homocysteinylation. nih.gov | nih.gov |
| Review | Hyperhomocysteinemia is linked to insulin resistance and β-cell dysfunction through oxidative stress, inflammation, and endothelial dysfunction. jsafog.com | jsafog.com |
Cancer Development and Prognosis
The role of this compound in cancer is complex, with studies suggesting it may be involved in both cancer development and prognosis. scirp.orgmdpi.comresearchgate.net Elevated homocysteine levels have been observed in patients with various types of cancer, including breast, pancreatic, and laryngeal cancers. scirp.orgresearchgate.netnih.gov
High levels of homocysteine can lead to cellular damage through mechanisms like oxidative stress and the induction of apoptosis (programmed cell death). mdpi.com Paradoxically, rapidly proliferating cancer cells also produce large amounts of homocysteine as a byproduct of their high metabolic rate. mdpi.comresearchgate.net To counteract the toxicity of high homocysteine, cancer cells often upregulate pathways that convert it to other substances, such as hydrogen sulfide (B99878), which can promote cancer cell survival and proliferation. mdpi.com
Some research suggests that homocysteine levels may have prognostic value in cancer. For example, one study on breast cancer found that changes in homocysteine levels after treatment were correlated with disease-free survival. scirp.org Another study indicated that higher homocysteine levels are associated with more advanced stages of cancer. mdpi.com However, it is still being debated whether elevated homocysteine is a direct contributor to carcinogenesis or a biomarker of the disease process. researchgate.netnih.gov
Table 5: this compound in Cancer Research
| Cancer Type | Key Findings | Reference |
| Breast Cancer | Variation in homocysteine levels after treatment was an independent prognostic factor for disease-free survival. scirp.org | scirp.org |
| Various Cancers | Patients with advanced-stage cancer tend to have higher homocysteine levels than those with early-stage cancer. mdpi.com | mdpi.com |
| General | Hyperhomocysteinemia may facilitate the onset and progression of cancers and is associated with cancer-related complications like thrombosis. researchgate.net | researchgate.net |
| Breast Cancer | A significant increase in homocysteine levels was observed in breast cancer patients, particularly in advanced stages. bsmiab.org | bsmiab.org |
Autoimmune Disorders
Emerging evidence suggests a potential role for this compound in the pathogenesis of autoimmune disorders. jsafog.comnih.gov Elevated homocysteine levels have been observed in patients with conditions like lupus erythematosus and rheumatoid arthritis. clinexprheumatol.orgresearchgate.net
The proposed mechanism involves the ability of homocysteine to activate the immune system and promote inflammation. clinexprheumatol.org It can induce the expression of pro-inflammatory molecules, such as various interleukins and adhesion molecules, in vascular cells and monocytes. clinexprheumatol.org This pro-inflammatory environment can contribute to the chronic inflammation that characterizes autoimmune diseases.
In lupus erythematosus, increased homocysteine levels have been found to correlate with disease severity. clinexprheumatol.org It is hypothesized that hyperhomocysteinemia could be a triggering factor in individuals who are genetically predisposed to developing autoimmune conditions. clinexprheumatol.org Furthermore, alterations in homocysteine metabolism, leading to global DNA hypermethylation, have been implicated in the pathogenesis of Type 1 diabetes, an autoimmune disease. wikipedia.org
Table 6: Research on this compound in Autoimmune Disorders
| Disease | Key Findings | Reference |
| Lupus Erythematosus | Homocysteine serum levels are increased and correlate with disease severity. clinexprheumatol.org | clinexprheumatol.org |
| Rheumatoid Arthritis | Hyperhomocysteinemia is considered a risk factor for developing CVD and atherosclerosis in these patients. nih.gov | nih.gov |
| General Autoimmune Disorders | Homocysteine is considered an important immune and inflammation mediator contributing to the pathogenesis of various inflammatory and vascular disorders. researchgate.net | researchgate.net |
| Multiple Sclerosis | A meta-analysis identified a significant increase in serum homocysteine of patients, suggesting it may contribute to the disease's pathogenesis. nih.gov | nih.gov |
Ocular Disorders: Diabetic Retinopathy and Age-Related Macular Degeneration
Elevated this compound levels have been implicated as a risk factor in the pathogenesis of two major ocular disorders: diabetic retinopathy (DR) and age-related macular degeneration (AMD). nih.govoncotarget.commdpi.com
In the context of diabetic retinopathy , hyperhomocysteinemia is thought to contribute to the microvascular damage that is a hallmark of the disease. nih.gove-dmj.org The proposed mechanisms include the acceleration of cell injury through oxidative stress and impaired generation of nitric oxide, as well as the proliferation of smooth muscle cells, which alters vasomotor activity. nih.gov Several studies and meta-analyses have indicated that hyperhomocysteinemia is a risk factor for DR, particularly the more severe proliferative form. nih.govmdpi.com In a hyperglycemic environment, homocysteine can exacerbate mitochondrial damage in retinal cells, accelerating the development of diabetic retinopathy. nih.gov
Regarding age-related macular degeneration , elevated homocysteine levels have been reported in patients with AMD. oncotarget.comresearchgate.net One novel mechanism suggests that hyperhomocysteinemia contributes to AMD by inducing a metabolic switch in the retinal pigment epithelium (RPE) cells to a high rate of glycolysis, a phenomenon known as the "Warburg effect". mdpi.comnih.gov This metabolic shift can lead to cellular acidity, angiogenesis, and dysfunction of the RPE barrier, all of which are features of AMD. mdpi.comnih.gov Experimental studies have shown that elevated homocysteine can directly disrupt the structure and function of RPE cells, leading to AMD-like features in mouse models. oncotarget.com
Table 7: Research on this compound in Ocular Disorders
| Disorder | Key Findings | Reference |
| Diabetic Retinopathy | A meta-analysis indicated that hyperhomocysteinemia is a risk factor for DR, especially proliferative DR. nih.gov | nih.gov |
| Age-Related Macular Degeneration | Hyperhomocysteinemia may contribute to AMD by inducing a "Warburg effect" metabolic switch in RPE cells. mdpi.comnih.gov | mdpi.comnih.gov |
| Diabetic Retinopathy | Homocysteine, in a high glucose environment, exacerbates mitochondrial dysfunction, augmenting the development of diabetic retinopathy. nih.gov | nih.gov |
| Age-Related Macular Degeneration | Elevated homocysteine has a direct impact on RPE structure and function, inducing features of AMD in mouse models. oncotarget.com | oncotarget.com |
Hypothyroidism and Subclinical Hypothyroidism
Elevated plasma concentration of total homocysteine (t-Hcy) is a known independent risk factor for cardiovascular disease. nih.gov Hypothyroidism, a condition characterized by insufficient thyroid hormone production, has also been linked to an increased risk of coronary artery disease, partly due to associated changes in the lipid profile. nih.gov Research has explored the connection between thyroid function and homocysteine levels, revealing a significant relationship, particularly in overt and subclinical hypothyroidism.
Overt hypothyroidism is consistently associated with mildly elevated levels of total plasma homocysteine. ahajournals.org Studies have shown that both fasting and post-methionine load homocysteine levels are higher in patients with peripheral hypothyroidism compared to euthyroid individuals. nih.gov For instance, a study involving 40 patients with peripheral hypothyroidism found significantly higher fasting t-Hcy levels (13.0 +/- 7.5 µmol/L) compared to 26 controls (8.5 +/- 2.6 µmol/L). nih.gov The mechanism behind this increase is thought to involve the influence of thyroid hormones on the enzymes responsible for homocysteine metabolism. nih.govahajournals.org Specifically, hypothyroidism may decrease the hepatic levels of enzymes involved in the remethylation pathway of homocysteine. nih.gov Multivariate analysis has identified thyrotropin (TSH) as the strongest predictor of t-Hcy levels, independent of other factors like age, folate, vitamin B12, and creatinine. nih.gov Furthermore, changes in renal function and lower folate levels in hypothyroidism may also contribute to the rise in homocysteine concentrations. ahajournals.orgbioscientifica.com
Subclinical hypothyroidism (SHO), a milder form of underactive thyroid where peripheral thyroid hormone levels are within the normal range but TSH is elevated, is also linked to metabolic dysfunction and increased cardiovascular risk. journalagent.complos.org Studies have found that homocysteine levels are higher in patients with SHO, particularly when associated with autoimmune conditions like Hashimoto's thyroiditis, compared to healthy controls. journalagent.com One study reported a median homocysteine level of 9.6 µmol/L in a group with autoimmune subclinical hypothyroidism, significantly higher than the 5.5 µmol/L in the control group. journalagent.com In this patient group, a positive correlation was observed between homocysteine levels and inflammatory markers like high-sensitivity C-reactive protein (hs-CRP), as well as anti-thyroid peroxidase (anti-TPO) and anti-thyroglobulin (anti-Tg) antibodies. journalagent.comijmbs.inforesearchgate.net This suggests that elevated homocysteine in SHO may be tied to the underlying chronic inflammation and autoimmunity that characterize Hashimoto's thyroiditis. journalagent.com However, some research indicates that unlike overt hypothyroidism, subclinical hypothyroidism may not always be associated with hyperhomocysteinemia. ahajournals.org
The following table summarizes findings from studies investigating the link between homocysteine and thyroid status.
| Study Focus | Patient Group | Key Findings | Reference |
| Homocysteine in Autoimmune SHO | 50 patients with SHO due to Hashimoto's thyroiditis and 50 healthy controls. | Homocysteine levels were significantly higher in the SHO group (9.6 µmol/L vs. 5.5 µmol/L). Positive correlations were found between homocysteine and hs-CRP, anti-TPO, and anti-Tg levels. | journalagent.com |
| Homocysteine in Hypothyroidism | 40 patients with peripheral hypothyroidism and 26 healthy controls. | Fasting and postload t-Hcy levels were significantly higher in the hypothyroidism group. TSH was the strongest predictor of t-Hcy. | nih.gov |
| Homocysteine and Renal Function | Patients with subclinical and overt hypothyroidism. | A negative association was found between serum homocysteine and estimated glomerular filtration rate (eGFR) in both patient groups. | bioscientifica.com |
| Homocysteine and Insulin Resistance | 270 subjects divided into hypothyroidism, subclinical hypothyroidism, and control groups. | Plasma levels of homocysteine were increased in patients with both hypothyroidism and subclinical hypothyroidism. | plos.org |
Skeletal Muscle Mass and Physical Performance
Emerging research has identified a significant association between elevated plasma homocysteine levels and deficits in both skeletal muscle mass and physical function. nih.gov This connection suggests that hyperhomocysteinemia may be an independent risk factor for the decline of the musculoskeletal system. nih.gove-enm.org
A large cross-sectional study involving 114,583 asymptomatic adults demonstrated a clear link between elevated homocysteine and low skeletal muscle mass (LMM). nih.gov The study classified participants into normal, mildly low, and severely low skeletal muscle mass groups. The prevalence of hyperhomocysteinemia (defined as >15 µmol/L) was highest in the severely LMM group (12.9%), followed by the mildly LMM group (9.8%), and was lowest in the normal muscle mass group (8.5%). nih.gove-enm.org After adjusting for various factors, multivariable logistic regression analysis showed that hyperhomocysteinemia was significantly associated with having both mildly and severely low skeletal muscle mass. nih.gov
Beyond muscle mass, higher homocysteine levels are also associated with a decline in physical performance. A prospective cohort study of 499 highly functioning older adults (aged 70-79) found that for each standard deviation increase in homocysteine, there was a 1.5 times increased risk of being in the worst quartile of decline in physical function over an average of 28 months. nih.gov This physical function score was a composite measure of balance, gait, lower body strength, coordination, and manual dexterity. nih.gov Similarly, another study found that higher homocysteine levels were inversely associated with quadriceps strength and habitual gait speed. oup.com
While a substantial body of evidence supports this relationship, some studies have presented conflicting results, finding no significant association between homocysteine levels and muscle mass or function. wku.edufrontiersin.org These discrepancies may be due to differences in study design, population characteristics, and the complexity of factors influencing muscle health. frontiersin.org Nevertheless, the prevailing evidence suggests that elevated homocysteine is a potential risk factor for sarcopenia, the age-related loss of muscle mass and function. frontiersin.org The proposed mechanisms include the induction of oxidative stress and dysfunction in endothelial and smooth muscle cells, which could impair muscle health. e-enm.org
The table below details findings from key studies on the relationship between homocysteine, muscle mass, and physical function.
| Study Focus | Patient Group | Key Findings | Reference |
| Homocysteine and Low Muscle Mass | 114,583 asymptomatic adults. | Hyperhomocysteinemia was independently associated with a higher risk of having mildly low skeletal muscle mass (OR 1.305) and severely low skeletal muscle mass (OR 1.958). | nih.gov |
| Homocysteine and Physical Function Decline | 499 highly functioning adults aged 70-79. | Each standard deviation increase in homocysteine was associated with a 1.5-fold increased risk of a significant decline in physical performance. | nih.gov |
| Homocysteine and Strength/Gait Speed | 1,677 adults with a mean age of 70.2 years. | Participants in the highest quartile of homocysteine had lower peak quadriceps strength and slower habitual gait speed compared to those in the lowest quartile. | oup.com |
| Homocysteine and Muscle Mass (Contradictory) | 24 higher-muscle mass and 24 lower-muscle mass Caucasian males. | The study did not find a causal relationship between the amount of muscle mass and homocysteine levels in plasma or urine. | wku.edu |
Nutritional and Environmental Modulators of Dl Homocysteine
Role of B Vitamins in DL-Homocysteine Regulation: Folate, Vitamin B12, and Vitamin B6
The regulation of this compound levels in the body is intricately linked to the availability of several key B vitamins: folate (vitamin B9), vitamin B12 (cobalamin), and vitamin B6 (pyridoxine). These vitamins act as essential cofactors for the enzymes involved in the two major metabolic pathways of homocysteine: remethylation and transsulfuration. mdpi.comnih.gov Deficiencies in these vitamins can disrupt these pathways, leading to an accumulation of homocysteine in the blood, a condition known as hyperhomocysteinemia. nih.govmdpi.com
Folate and vitamin B12 are crucial for the remethylation pathway, where homocysteine is converted back to methionine. oregonstate.eduscielo.br Specifically, vitamin B12 is a cofactor for the enzyme methionine synthase, which facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (the active form of folate) to homocysteine, thereby regenerating methionine. oregonstate.eduaafp.org A deficiency in either folate or vitamin B12 can impair this process, causing homocysteine levels to rise. aafp.orgnih.gov In fact, elevated homocysteine can be a more sensitive indicator of vitamin B12 deficiency than serum B12 levels alone. aafp.orgplos.org
Vitamin B6, in its coenzyme form pyridoxal (B1214274) 5'-phosphate (PLP), is essential for the transsulfuration pathway. nih.gov This pathway involves a series of enzymatic reactions that convert homocysteine to cysteine. Vitamin B6 is a cofactor for two key enzymes in this pathway: cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CGL). A deficiency in vitamin B6 can therefore hinder the conversion of homocysteine to cysteine, contributing to its accumulation. mdpi.com
Numerous studies have demonstrated a clear inverse relationship between the status of these B vitamins and plasma homocysteine concentrations. nih.govnih.gov Supplementation with folic acid, vitamin B12, and vitamin B6 has been shown to effectively lower homocysteine levels. nih.govresearchgate.net
Table 1: Role of B Vitamins in Homocysteine Metabolism
| Vitamin | Metabolic Pathway | Key Enzyme(s) | Role |
| Folate (B9) | Remethylation | Methionine Synthase | Donates a methyl group (as 5-methyltetrahydrofolate) for the conversion of homocysteine to methionine. oregonstate.eduscielo.br |
| Vitamin B12 | Remethylation | Methionine Synthase | Acts as a cofactor for the enzyme that transfers the methyl group from folate to homocysteine. aafp.orgnih.gov |
| Vitamin B6 | Transsulfuration | Cystathionine beta-synthase (CBS), Cystathionine gamma-lyase (CGL) | Acts as a cofactor for the enzymes that convert homocysteine to cysteine. mdpi.com |
Betaine (B1666868) and Choline (B1196258) Metabolism in Relation to this compound
In addition to the folate-dependent remethylation pathway, homocysteine can also be remethylated to methionine through an alternative route involving betaine. This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), which is primarily active in the liver and kidneys. clinical-laboratory-diagnostics.comatamanchemicals.com Betaine, a derivative of choline, serves as the methyl group donor in this process. clinical-laboratory-diagnostics.combevital.no
Choline is an essential nutrient that can be oxidized to form betaine. bevital.noresearchgate.net Therefore, choline metabolism is indirectly linked to homocysteine regulation. A deficiency in choline can potentially lead to reduced betaine availability, thereby impairing the BHMT-catalyzed remethylation of homocysteine and contributing to elevated levels. clinical-laboratory-diagnostics.com
The BHMT pathway is particularly important under conditions where the folate-dependent pathway may be compromised. bevital.no Betaine and choline are considered important sources of one-carbon units, especially in the context of folate deficiency. researchgate.net Supplementation with betaine has been shown to reduce total homocysteine concentrations in humans. bevital.noresearchgate.net The interplay between folate, B vitamins, choline, and betaine highlights the multiple interconnected pathways that regulate homocysteine levels.
Dietary Patterns and Impact of Methionine Intake
Dietary patterns and the intake of the essential amino acid methionine significantly influence plasma this compound levels. Methionine is the metabolic precursor to homocysteine. mdpi.comnih.gov Consequently, excessive intake of methionine from dietary sources can lead to an increase in homocysteine production. mdpi.comconsensus.apphealthline.com Diets high in animal protein, which is rich in methionine, have been associated with higher homocysteine concentrations. frontiersin.org
Conversely, certain dietary patterns have been shown to lower homocysteine levels. The "prudent" or "healthy" dietary pattern, characterized by a high intake of fruits, vegetables, whole grains, and low-fat dairy products, is associated with lower homocysteine levels. rki.deahajournals.org This is largely attributed to the higher intake of folate and other B vitamins from these foods. rki.deahajournals.orgahajournals.org For instance, a diet rich in fruits and vegetables can significantly lower homocysteine, with folate-rich foods like juices and leafy greens playing a key role. ahajournals.orgahajournals.org
In contrast, a "Western" dietary pattern, typically high in red and processed meats, salty snacks, and fried foods, has been linked to higher homocysteine levels. rki.de This association is likely due to both the higher methionine content and a lower intake of essential B vitamins. rki.de
Table 2: Impact of Dietary Patterns on Homocysteine Levels
| Dietary Pattern | Typical Foods | Effect on Homocysteine | Likely Mechanism |
| Healthy/Prudent | Fruits, vegetables, whole grains, low-fat dairy | Lower levels rki.deahajournals.org | High intake of folate and other B vitamins. rki.deahajournals.org |
| Western/Traditional | Red and processed meats, salty snacks, fried foods | Higher levels rki.de | High methionine intake and lower B vitamin intake. rki.de |
It's important to note that while high methionine intake can raise homocysteine, fluctuations within a normal dietary range may not significantly alter plasma homocysteine concentrations in healthy individuals without vitamin deficiencies. healthline.comwebmd.com The body has regulatory mechanisms to handle normal variations in methionine intake, provided that the necessary B vitamins are available.
Gut Microbiota Interactions with this compound Metabolism
The gut microbiota, the complex community of microorganisms residing in the digestive tract, is emerging as a significant modulator of host metabolism, including pathways related to this compound. While direct research on the gut microbiota's interaction with this compound is still developing, its influence on the availability of key nutrients involved in homocysteine regulation is recognized.
The gut microbiota can synthesize and modulate the bioavailability of several B vitamins, including folate and vitamin B12. Certain species of gut bacteria can produce folate, potentially contributing to the host's folate status. Conversely, the composition of the gut microbiota can also affect the absorption of dietary B vitamins. An imbalance in the gut microbiota, or dysbiosis, could therefore indirectly impact homocysteine levels by altering the availability of these crucial cofactors.
Furthermore, the gut microbiota is involved in the metabolism of dietary choline. Some gut bacteria can metabolize choline, potentially affecting its availability for conversion to betaine, which is involved in the remethylation of homocysteine. Research in this area is ongoing to elucidate the specific microbial species and metabolic pathways that directly and indirectly influence homocysteine metabolism.
Lifestyle Factors: Smoking, Coffee Consumption, Alcohol Intake, Physical Activity
Various lifestyle factors have been shown to influence plasma this compound levels.
Smoking: A positive association has been reported between smoking and elevated homocysteine levels. mdpi.commdpi.comahajournals.org The number of cigarettes smoked has been shown to have a linear relationship with homocysteine concentrations. ahajournals.org The combination of smoking and high coffee intake is associated with particularly high homocysteine levels. pan.olsztyn.pl
Coffee Consumption: The impact of coffee consumption on homocysteine levels appears to be complex and may depend on the type of coffee and the amount consumed. Some studies suggest that high consumption of unfiltered coffee is associated with increased homocysteine levels. pan.olsztyn.plineedcoffee.com One study indicated that drinking one liter of unfiltered coffee per day for two weeks increased plasma homocysteine by 10%. pan.olsztyn.pl However, other research has shown inconsistent associations, with some studies finding no significant link, particularly with filtered coffee. ineedcoffee.comjefferson.edumdpi.com Caffeine itself has been implicated as a potential contributor to the homocysteine-raising effects of coffee. researchgate.net
Alcohol Consumption: Chronic and excessive alcohol consumption can lead to elevated homocysteine levels. mdpi.com Alcohol can interfere with the absorption and metabolism of B vitamins, particularly folate, which are essential for homocysteine regulation.
Physical Activity: The relationship between physical activity and homocysteine levels is multifaceted. Many studies suggest that regular, moderate physical activity is associated with lower homocysteine levels. nih.govekb.egresearchgate.net Physically active individuals tend to have lower homocysteine concentrations compared to sedentary individuals. nih.gov However, the acute effects of exercise can be different, with some studies reporting a temporary increase in homocysteine levels immediately following strenuous or prolonged exercise. researchgate.nethumankinetics.com The long-term benefits of a physically active lifestyle on homocysteine levels appear to be more consistent. nih.gov
Pharmaceutical Influences on this compound Levels
A number of pharmaceutical agents can interfere with the metabolism of homocysteine and its essential cofactors, leading to elevated plasma levels. nih.govresearchgate.net This drug-induced hyperhomocysteinemia can be a side effect of various medications.
Table 3: Pharmaceuticals Affecting this compound Levels
| Drug Class | Specific Drugs | Mechanism of Action (if known) | Effect on Homocysteine |
| Antimetabolites | Methotrexate mdpi.comresearchgate.net | Interferes with folate metabolism. researchgate.net | Increase |
| Anticonvulsants | Phenytoin, Carbamazepine, Valproic acid researchgate.netahajournals.org | Impair folate metabolism. researchgate.net | Increase |
| Lipid-Lowering Agents | Fibric acid derivatives (e.g., Fenofibrate), Nicotinic acid (Niacin) researchgate.nettandfonline.com | Interfere with homocysteine metabolism. researchgate.net Fibrates can increase levels by 20-50%. tandfonline.comdovepress.com | Increase |
| Bile acid sequestrants (e.g., Cholestyramine) mdpi.comresearchgate.net | Interfere with the absorption of folate and vitamin B12. researchgate.net | Increase | |
| Antidiabetic Agents | Metformin researchgate.netnih.gov | Interferes with vitamin B12 absorption. researchgate.netscirp.org | Increase |
| Diuretics | Hydrochlorothiazide tandfonline.comdovepress.com | Mechanism not fully clear, but associated with elevations. tandfonline.com | Increase |
| Other | Nitrous oxide, Levodopa (B1675098), Sulfasalazine mdpi.comresearchgate.net | Interfere with vitamin B12 or folate metabolism. | Increase |
The mechanisms by which these drugs elevate homocysteine vary. Some, like methotrexate, directly inhibit enzymes in the folate pathway. researchgate.net Others, such as cholestyramine and metformin, interfere with the intestinal absorption of B vitamins. researchgate.net The increase in homocysteine caused by some medications, like fibrates, may be a concern as it could theoretically counteract some of their cardiovascular benefits. tandfonline.comnih.gov
Analytical Methodologies for Dl Homocysteine Quantification in Research
Chromatographic Techniques
Chromatography separates the components of a mixture for individual analysis. It is a cornerstone of homocysteine quantification in research due to its high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FD)
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FD) is a widely applied method for determining total homocysteine levels. This technique requires a preliminary step to reduce disulfide bonds, liberating free homocysteine from proteins and its oxidized forms. This is followed by derivatization with a fluorogenic reagent to make the non-fluorescent homocysteine molecule detectable. tubitak.gov.tr
The process typically involves:
Reduction: The sample is treated with a reducing agent to break the disulfide bonds. Common reducing agents include dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355), and tributylphosphine (B147548). tubitak.gov.trresearchgate.net
Deproteinization: Proteins are precipitated, often using an acid like trichloroacetic acid (TCA) or perchloric acid, and removed by centrifugation. tubitak.gov.trresearchgate.netelsevier.es
Derivatization: The free thiol group of homocysteine is labeled with a fluorescent tag. tubitak.gov.tr Commonly used derivatizing agents include 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) and monobromobimane. tubitak.gov.trelsevier.esscispace.com
Separation and Detection: The derivatized sample is injected into the HPLC system. The components are separated on a reversed-phase column and the fluorescent homocysteine derivative is detected by a fluorescence detector. tubitak.gov.trnih.gov
This method is valued for its sensitivity and precision. scispace.com However, the derivatization step can be time-consuming and susceptible to interference from other thiol-containing compounds. Different derivatization reagents have varying reaction conditions; for example, SBD-F requires a pH of 9.5 and incubation at 60°C, while others might be less demanding. tubitak.gov.tr
| Derivatizing Agent | Key Characteristics | Reference |
|---|---|---|
| SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) | Requires heating (60°C) and alkaline conditions (pH 9.5) for derivatization. | tubitak.gov.trelsevier.es |
| ABD-F (7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide) | Reacts with thiols at 50°C and pH 8.0–9.5 for 5–10 minutes; shorter reaction time helps prevent reoxidation of homocysteine. | tubitak.gov.tr |
| Monobromobimane (mBrB) | A thiol-specific derivatizing agent, but can produce reagent peaks that may interfere with homocysteine determination. | tubitak.gov.trscispace.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a prominent method for homocysteine quantification due to its high specificity, sensitivity, and speed. nih.govannlabmed.organnlabmed.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov
The general workflow for LC-MS/MS analysis of total homocysteine includes:
Sample Preparation: A small volume of plasma or serum is used. nih.gov An internal standard, typically a stable isotope-labeled homocysteine (e.g., DL-homocysteine-d4 or homocystine-d8), is added to the sample. lcms.czresearchgate.net The sample is then treated with a reducing agent like dithiothreitol (DTT) to convert all forms of homocysteine to its free thiol form. nih.govlcms.cz This is often followed by protein precipitation. thermofisher.com A key advantage is that derivatization is typically not required, which simplifies sample preparation and increases throughput.
LC Separation: The prepared sample is injected into the LC system, where homocysteine is separated from other sample components on a chromatographic column. nih.gov
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The first quadrupole selects the parent ion of homocysteine, which is then fragmented. The second quadrupole detects a specific product ion, providing a high degree of specificity. nih.gov
LC-MS/MS offers several advantages over other methods, including minimal sample volume, rapid analysis time (often under 4 minutes per sample), and high throughput, making it suitable for large-scale clinical research. nih.govzivak.com It is often considered a reference method due to its accuracy and reliability. researchgate.net
| Feature | Description | Reference |
|---|---|---|
| Sensitivity & Specificity | High sensitivity and specificity due to the use of tandem mass spectrometry, allowing for accurate quantification. | nih.gov |
| Sample Preparation | Simple procedure involving reduction and protein precipitation. Derivatization is generally not needed. | thermofisher.com |
| Analysis Time | Rapid, with run times often as short as 2-4 minutes per sample. | nih.gov |
| Throughput | High throughput is possible, making it suitable for large numbers of samples. | |
| Internal Standard | Use of stable isotope-labeled internal standards (e.g., homocystine-d8) ensures high precision and accuracy. | researchgate.net |
Immunoassays for this compound Determination
Immunoassays are widely used in clinical diagnostics for their automation and high-throughput capabilities. nih.gov These methods typically involve an initial enzymatic conversion of homocysteine to a more immunologically reactive molecule, followed by detection using specific antibodies.
Common immunoassay formats include:
Chemiluminescence Immunoassay (CLIA): In a typical CLIA, total homocysteine in the sample is first reduced by a reagent like DTT. nih.gov The freed homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by SAH hydrolase in the presence of excess adenosine (B11128). nih.gov The SAH produced then competes with a labeled SAH derivative for binding sites on a specific antibody. The amount of light produced is inversely proportional to the concentration of homocysteine in the original sample. nih.gov Studies have shown good correlation between CLIA and LC-MS/MS methods, making it suitable for rapid analysis, especially in emergency settings. oup.comoup.com
Enzyme Immunoassay (EIA): Similar to CLIA, EIA methods first involve the reduction of all homocysteine forms and subsequent enzymatic conversion to S-adenosyl-L-homocysteine (SAH). ibl-international.comibl-america.com The assay is a competitive immunoassay where SAH from the sample competes with immobilized SAH for binding to a monoclonal anti-SAH antibody. ibl-international.commaxanim.com A secondary antibody labeled with an enzyme (like horseradish peroxidase) is then added, and a colorimetric substrate is used for detection. The resulting absorbance is inversely related to the homocysteine concentration. ibl-international.comibl-america.com
Fluorescence Polarization Immunoassay (FPIA): This method also relies on the enzymatic conversion of homocysteine to SAH. The SAH then competes with a fluorescently labeled SAH tracer for binding sites on an anti-SAH antibody. The degree of fluorescence polarization is measured, which is inversely proportional to the concentration of homocysteine in the sample. FPIA has been shown to have low within-method variation. nih.gov
While immunoassays are generally robust and easy to perform, they can be affected by certain pre-analytical conditions and may not be suitable for all research applications, especially those requiring the differentiation of various homocysteine forms. nih.govnih.gov
Enzymatic Cycling Assays
Enzymatic cycling assays offer a sensitive method for homocysteine quantification that can be automated on clinical chemistry analyzers. bitbucket.iokjcls.org The principle of these assays involves a series of coupled enzyme reactions that amplify the signal, allowing for the detection of low concentrations of homocysteine.
A common enzymatic cycling assay follows these steps:
Oxidized homocysteine in the sample is reduced to free homocysteine. bitbucket.iodiazyme.com
The free homocysteine reacts with a co-substrate, S-adenosylmethionine (SAM), in a reaction catalyzed by a homocysteine S-methyltransferase, producing methionine and S-adenosylhomocysteine (SAH). bitbucket.iosintmaria.be
The SAH is then hydrolyzed by SAH hydrolase back to adenosine and homocysteine. bitbucket.iosintmaria.be
This creates a cycle where the homocysteine molecule is repeatedly used, amplifying the signal. sintmaria.be
The adenosine formed is converted to inosine (B1671953) and ammonia (B1221849), and the ammonia is then measured through a reaction catalyzed by glutamate (B1630785) dehydrogenase, which consumes NADH. sintmaria.be
The rate of NADH conversion to NAD+, measured by the change in absorbance at 340 nm, is directly proportional to the homocysteine concentration in the sample. diazyme.comsintmaria.be
These assays are advantageous because they directly measure a product of the enzymatic reaction and can be fully automated. bitbucket.iodiazyme.com
Capillary Electrophoresis
Capillary electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary tube filled with an electrolyte. sciendo.com CE offers advantages such as very small sample volume requirements, high resolution, short analysis times, and the potential for automation. sciendo.com
For homocysteine analysis, CE can be coupled with various detection methods, including:
UV Detection: While direct UV detection of homocysteine is possible, its sensitivity can be insufficient for typical plasma concentrations without preconcentration or derivatization steps. sld.cu
Electrochemical Detection (EC): CE with EC detection provides a sensitive method for determining total homocysteine. Detection limits as low as 500 nM have been reported, which is adequate for physiological concentrations. nih.gov
Laser-Induced Fluorescence (LIF): This is a highly sensitive detection method used with CE, but it requires derivatization of homocysteine with a fluorescent tag. sciendo.com
Microchip electrophoresis, a miniaturized form of CE, further reduces analysis time and reagent consumption. sciendo.com CE-based methods have been developed for analyzing homocysteine in various biological fluids, including plasma, serum, and urine. sciendo.comsld.cu
Considerations for Sample Preparation and Total this compound Measurement
Accurate quantification of total this compound (tHcy) is critically dependent on proper sample collection and preparation. Since the majority of homocysteine in blood is in oxidized or protein-bound forms, a crucial step in any tHcy assay is the reduction of disulfide bonds to release free homocysteine. lcms.czahajournals.org
Reduction of Disulfide Bonds:
Various reducing agents are used to cleave the disulfide linkages. tandfonline.com
Dithiothreitol (DTT) is a commonly used reducing agent due to its high water solubility and effectiveness in breaking disulfide bonds to keep monothiols in their reduced state. lcms.cztandfonline.com The efficiency of DTT reduction depends on factors like concentration, temperature, and reaction time. tandfonline.comresearchgate.net
Other agents like 2-mercaptoethanol and tributylphosphine are also used, though they may have disadvantages such as unpleasant odor or interference with certain derivatization agents. tandfonline.com
Sample Stability:
A significant pre-analytical challenge is the continuous production and release of homocysteine by red blood cells in unseparated blood samples after collection, which can artificially increase plasma concentrations by about 10% per hour at room temperature. oup.comsarstedt.comadhb.govt.nz
To prevent this, it is recommended that blood samples be collected in EDTA tubes, placed on ice immediately, and the plasma separated from cells within one hour. oup.comibl-america.com
For situations where immediate processing is not feasible, such as in large-scale epidemiological studies, special collection tubes containing stabilizers have been developed. oup.comsarstedt.com Additives like acidic citrate (B86180) or a combination of sodium fluoride (B91410) (NaF) and EDTA can help stabilize homocysteine levels in whole blood for several hours to days. oup.comnvkc.nl
Total Homocysteine Measurement:
The term "total homocysteine" (tHcy) refers to the sum of all homocysteine species in a sample after the quantitative reductive cleavage of all disulfide bonds. ahajournals.org This includes free homocysteine, the disulfide dimer homocystine, mixed disulfides (e.g., homocysteine-cysteine), and protein-bound homocysteine. ahajournals.orgthermofisher.com
Virtually all analytical methods for routine tHcy measurement incorporate this reduction step, ensuring that the final value reflects the complete homocysteine pool in the sample. thermofisher.comahajournals.org
Therapeutic and Preventive Research Strategies Targeting Dl Homocysteine
Nutritional Supplementation Trials for Hyperhomocysteinemia
Nutritional interventions are the cornerstone of managing elevated DL-Homocysteine levels. Deficiencies in certain B vitamins are a common cause of hyperhomocysteinemia, making supplementation a logical and effective approach.
Folic Acid Supplementation Efficacy and Optimal Dosing
Folic acid (vitamin B9) plays a crucial role in the remethylation pathway that converts homocysteine back to methionine. Numerous studies have demonstrated that folic acid supplementation can effectively lower plasma homocysteine levels. nih.gov Research indicates that daily supplementation with 0.5 to 5.0 mg of folic acid can reduce homocysteine levels by approximately 25%. nih.gov Meta-analyses of multiple trials have confirmed these findings, showing that folic acid supplementation, both alone and in combination with other B vitamins, leads to a significant reduction in homocysteine concentrations. plos.orgnih.gov
Determining the optimal dose of folic acid has been a key area of investigation. Some studies suggest that doses as low as 0.2 mg and 0.4 mg can achieve 60% and 90% of the maximum homocysteine-lowering effect, respectively. researchgate.net A network meta-analysis of randomized trials indicated that 800 μg of folic acid was the most effective option among similar or closely dosed supplements for reducing homocysteine levels in healthy adults. oup.com
Combined B Vitamin Supplementation (Folate, B6, B12) in this compound Reduction
The metabolism of homocysteine is a complex process that involves not only folate but also vitamin B6 (pyridoxine) and vitamin B12 (cobalamin) as essential cofactors. Consequently, combined supplementation with these B vitamins is often considered a more comprehensive approach to lowering homocysteine.
Several studies have shown that a combination of folic acid, vitamin B6, and vitamin B12 is more effective at reducing homocysteine levels than folic acid alone. lifeextension.comahajournals.org The addition of vitamin B12 to folic acid supplementation can further reduce homocysteine levels by about 7%. nih.gov However, the impact of vitamin B6 on fasting homocysteine levels has been less consistent, with some studies showing no significant additional effect when added to folic acid and B12. nih.gov
A meta-analysis of randomized controlled trials concluded that combined B vitamin supplementation could lower homocysteine levels by 2.53 µmol/L. consensus.app Another network meta-analysis found that a combination of 1 mg of folic acid, 7.2 mg of vitamin B6, and 20 µg of vitamin B12 was the most effective nutritional supplement combination for reducing homocysteine levels. oup.com
Table 1: Efficacy of B Vitamin Supplementation on Homocysteine Levels
| Intervention | Average Homocysteine Reduction | Key Findings |
| Folic Acid (0.5-5.0 mg/day) | ~25% | Effective in lowering homocysteine levels. nih.gov |
| Combined Folate, B6, B12 | Significant Reduction | More effective than single vitamin supplementation. lifeextension.comahajournals.org |
| Folic Acid + Vitamin B12 | Additional ~7% reduction | Vitamin B12 enhances the effect of folic acid. nih.gov |
Betaine (B1666868) Supplementation for this compound Lowering
Betaine, also known as trimethylglycine, provides an alternative pathway for the remethylation of homocysteine to methionine, independent of folate and vitamin B12. This makes it a valuable therapeutic option, particularly in cases resistant to B vitamin supplementation.
Supplementation with betaine has been shown to effectively lower plasma homocysteine concentrations. researchgate.netnih.gov A meta-analysis of randomized controlled trials revealed that daily supplementation with at least 4 grams of betaine for a minimum of 6 weeks significantly lowered plasma homocysteine. researchgate.net Another meta-analysis found that betaine supplementation at doses of 4 to 6 g/d reduced plasma homocysteine by 1.23 μmol/L. nih.gov Betaine's role is particularly critical when folate and B12 levels are low. lifeextension.com
Pharmacological Interventions and Novel Therapeutic Targets in this compound Pathologies
While nutritional supplementation is the primary strategy, research into pharmacological interventions and novel therapeutic targets is ongoing, especially for severe cases of hyperhomocysteinemia or when supplementation is not sufficiently effective.
The enzymes involved in homocysteine and folate metabolism present potential targets for drug discovery. nih.govbenthamscience.com For individuals with genetic defects causing homocystinuria, a condition characterized by extremely high levels of homocysteine, pharmacological doses of vitamin B6 (pyridoxine) can be effective in some cases. medscape.com
Novel therapeutic approaches are being explored, including enzyme replacement therapy for genetic disorders of homocysteine metabolism. jocmr.org Research is also focused on understanding the downstream effects of elevated homocysteine, such as oxidative stress and inflammation, and developing therapies that target these pathways. researchgate.net For instance, strategies to enhance the production of hydrogen sulfide (B99878) (H₂S), a byproduct of homocysteine metabolism with vasoprotective effects, are being investigated. frontiersin.org
Effectiveness of this compound Lowering in Disease Prevention and Management
The ultimate goal of lowering this compound is to reduce the risk and manage diseases associated with hyperhomocysteinemia. While the biochemical efficacy of supplementation is well-established, its clinical effectiveness, particularly for cardiovascular disease, has been a subject of intense debate and research.
Cardiovascular Disease Clinical Outcomes
Observational studies have consistently shown a strong association between elevated homocysteine levels and an increased risk of cardiovascular disease (CVD). jacc.orgecrjournal.com A meta-analysis suggested that a 25% reduction in homocysteine could lower the risk of ischemic heart disease by 11% and stroke by 19%. smw.ch This led to the "homocysteine hypothesis," which proposed that lowering homocysteine levels would translate into a reduction in cardiovascular events.
However, large-scale randomized controlled trials (RCTs) investigating the effect of homocysteine-lowering B vitamin supplementation on cardiovascular outcomes have yielded mixed and often disappointing results. Several major trials, including the Heart Outcomes Prevention Evaluation 2 (HOPE-2) study, the Norwegian Vitamin Trial (NORVIT), and the Vitamin Intervention for Stroke Prevention (VISP) trial, found that while B vitamin supplementation effectively lowered homocysteine levels, it did not significantly reduce the risk of major cardiovascular events, such as myocardial infarction or cardiovascular death. nih.govacc.org
The discrepancy between observational studies and RCTs has led to several hypotheses. It is possible that the duration of treatment in some trials was too short to observe a clinical benefit for a chronic condition like atherosclerosis. mdpi.com Another consideration is that homocysteine may be a marker of cardiovascular risk rather than a direct causal factor. smw.ch
Table 2: Summary of Major Clinical Trials on Homocysteine Lowering and Cardiovascular Outcomes
| Trial Name | Study Population | Intervention | Key Outcome |
| HOPE-2 | Patients with vascular disease or diabetes | Folic acid, B6, B12 vs. Placebo | No significant reduction in major cardiovascular events, but a 25% reduction in stroke risk. jacc.orgacc.org |
| NORVIT | Patients post-myocardial infarction | Folic acid, B12, B6 vs. Placebo | No significant effect on recurrent heart attack or stroke. ecrjournal.comnih.gov |
| VISP | Patients with non-disabling cerebral infarction | High-dose vs. Low-dose B vitamins | No significant difference in recurrent stroke, coronary events, or death. jacc.orgccjm.org |
| WAFACS | Women at high risk for CVD | Folic acid, B12, B6 vs. Placebo | No reduction in the combined endpoint of total CVD events. ecrjournal.com |
Neurological and Cognitive Clinical Outcomes
Elevated levels of this compound, a condition known as hyperhomocysteinemia, have been identified as a potential risk factor for a range of neurological and cognitive disorders. mdpi.comelsevier.es Research has focused on understanding the clinical outcomes associated with this compound and on therapeutic strategies aimed at mitigating its potential neurotoxic effects.
Elevated homocysteine is considered a neurotoxin that can adversely affect the nervous system. mdpi.com It has been implicated in the pathogenesis of several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and stroke. mdpi.com The proposed mechanisms for its detrimental effects include the promotion of oxidative stress, neuroinflammation, and neuronal cell damage. mdpi.comfrontiersin.org In the context of Alzheimer's disease, homocysteine may enhance the aggregation of beta-amyloid and contribute to the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease. mdpi.commedresearch.in
Clinical studies have observed that patients with Parkinson's disease often present with hyperhomocysteinemia. mdpi.com Furthermore, elevated homocysteine levels are considered an independent risk factor for stroke. frontiersin.orgnih.gov A meta-analysis indicated that for every 5 µmol/L increase in serum homocysteine, the risk of Alzheimer's disease could increase by as much as 12%. medresearch.in
Research into preventive strategies has largely centered on the use of B vitamins (folic acid, vitamin B6, and vitamin B12), which are crucial for the metabolic pathways that regulate homocysteine levels. The VITACOG trial, a randomized controlled study, investigated the effects of B-vitamin supplementation on individuals with mild cognitive impairment (MCI). The trial demonstrated that treatment with B vitamins slowed the rate of brain atrophy compared to a placebo. frontierspartnerships.orgcambridge.org The beneficial effect on brain atrophy was particularly pronounced in participants who had higher baseline homocysteine levels. frontierspartnerships.org
In terms of cognitive function, the VITACOG trial reported that B-vitamin supplementation helped to stabilize executive function. cambridge.orgjrpms.eu For participants with baseline homocysteine levels above the median of 11.3 µmol/L, significant benefits were observed in global cognition, episodic memory, and semantic memory. cambridge.orgjrpms.eu Clinical benefits, as measured by the Clinical Dementia Rating (CDR) score and the Informant Questionnaire on Cognitive Decline in the Elderly (IQCODE), were also noted in the treatment group, especially among those with the highest baseline homocysteine levels. cambridge.orgjrpms.eu Another clinical trial involving patients with mild Alzheimer's disease showed that high doses of the same three B vitamins slowed cognitive decline. frontierspartnerships.org
The following table summarizes key findings from a prominent clinical trial investigating the impact of homocysteine-lowering B-vitamin treatment on cognitive outcomes in patients with Mild Cognitive Impairment (MCI).
Interactive Data Table: VITACOG Trial - Cognitive and Clinical Outcomes of B-Vitamin Treatment in MCI
| Cognitive/Clinical Outcome | Treatment Group (B Vitamins) | Placebo Group | P-Value | Subgroup with High Baseline Homocysteine (>11.3 µmol/L) |
| Executive Function (CLOX) | Stabilized | Decline | 0.015 | - |
| Global Cognition (MMSE) | - | - | <0.001 | Significant Benefit |
| Episodic Memory (HVLT-DR) | - | - | 0.001 | Significant Benefit |
| Semantic Memory (Category Fluency) | - | - | 0.037 | Significant Benefit |
| Global Clinical Dementia Rating (CDR) | - | - | 0.02 | Clinical Benefit in Upper Quartile |
| IQCODE Score | - | - | 0.01 | Clinical Benefit in Upper Quartile |
CLOX: Clock Drawing Executive Test; MMSE: Mini-Mental State Examination; HVLT-DR: Hopkins Verbal Learning Test-Delayed Recall; IQCODE: Informant Questionnaire on Cognitive Decline in the Elderly. A lower p-value indicates a statistically significant difference between the treatment and placebo groups. [Source: cambridge.orgjrpms.eu]
Outcomes in Other Disease States (e.g., Osteoporosis, Pregnancy Complications)
Research has extended to investigate the association of this compound with other disease states beyond neurological conditions, notably osteoporosis and various complications during pregnancy.
Osteoporosis
Elevated homocysteine levels have been proposed as a risk factor for osteoporosis and osteoporotic fractures. nih.govelsevier.es Several studies have identified a negative correlation between serum homocysteine levels and bone mineral density (BMD). medresearch.inelsevier.es For instance, one study found that homocysteinemia levels were significantly higher in an osteoporotic group and were inversely related to BMD in the lumbar spine and total hip. elsevier.es Another study involving postmenopausal women also reported significantly higher homocysteine levels in those with osteoporosis. nih.gov The proposed mechanisms suggest that hyperhomocysteinemia may negatively impact bone quality by interfering with collagen cross-linking and increasing bone turnover. elsevier.esnih.gov
Clinical trials have explored whether lowering homocysteine levels through B-vitamin supplementation can reduce fracture risk, with mixed results. A two-year trial in stroke patients demonstrated a significant reduction in fracture incidence with high doses of folate and vitamin B12. nih.gov In contrast, the B-PROOF (B Vitamins for the Prevention of Osteoporotic Fractures) trial found that supplementation with vitamin B12 and folic acid did not affect the incidence of osteoporotic fractures in an elderly population with hyperhomocysteinemia. nih.gov Another randomized controlled trial concluded that while B-vitamin supplementation lowered plasma homocysteine, it did not have a beneficial effect on bone turnover markers. nih.gov
Interactive Data Table: Clinical Studies on Homocysteine and Osteoporosis
| Study/Trial | Population | Key Finding |
| Sato et al. | Stroke patients | High-dose folate and vitamin B12 significantly reduced fracture incidence. nih.govaetna.com |
| B-PROOF Trial | Elderly with hyperhomocysteinemia | Vitamin B12 and folic acid supplementation did not reduce osteoporotic fracture incidence. nih.gov |
| Herrmann et al. | Healthy elderly subjects | B-vitamin supplementation lowered homocysteine but had no effect on bone turnover markers. nih.gov |
| Gram Gjesdal et al. | Women | Hyperhomocysteinemia and low folate levels were associated with a decline in BMD. elsevier.es |
| Ouzzif et al. | Postmenopausal women | Homocysteinemia levels were significantly higher in the osteoporotic group and inversely related to BMD. elsevier.es |
Pregnancy Complications
Elevated maternal homocysteine levels have been linked to a variety of adverse pregnancy outcomes. frontiersin.orgresearchgate.netnih.gov These include pre-eclampsia, recurrent pregnancy loss, placental abruption, and fetal growth restriction. mdpi.comnih.gov Hyperhomocysteinemia is thought to contribute to these complications by inducing endothelial dysfunction and oxidative stress, which can impair placental development and function. mdpi.comimrpress.com
Several studies have reported a significant association between hyperhomocysteinemia and an increased risk of pre-eclampsia. mdpi.comijrcog.orgviamedica.pl Some research also suggests that homocysteine levels may correlate with the severity of pre-eclampsia. nih.gov Furthermore, elevated maternal homocysteine is considered a risk factor for neural tube defects (NTDs) in the fetus. frontiersin.orgfrontiersin.orgresearchgate.net
Preventive strategies have focused on folic acid supplementation, which is known to reduce homocysteine levels. mdpi.commdpi.com Folic acid is crucial for the metabolic pathway that converts homocysteine back to methionine. mdpi.com Studies have shown that adequate folic acid supplementation can decrease elevated homocysteine levels and may reduce the risk and severity of pre-eclampsia. mdpi.complos.org A retrospective cohort study indicated that folic acid supplementation significantly decreased serum homocysteine levels and prevented miscarriage in women with a history of failed embryo transfers. mdpi.com
Interactive Data Table: Association of Hyperhomocysteinemia with Pregnancy Complications
| Pregnancy Complication | Association with Elevated Homocysteine | Reference |
| Pre-eclampsia | Increased risk; may be associated with severity. | mdpi.comijrcog.orgviamedica.plnih.gov |
| Recurrent Pregnancy Loss | Associated with an increased risk. | nih.govmdpi.com |
| Placental Abruption | Associated with an increased risk. | mdpi.comnih.gov |
| Fetal Growth Restriction | Associated with an increased risk. | mdpi.comnih.gov |
| Neural Tube Defects (NTDs) | Identified as a significant risk factor. | frontiersin.orgfrontiersin.orgresearchgate.net |
Current Controversies and Future Directions in Dl Homocysteine Research
Causal Role versus Biomarker Status of DL-Homocysteine in Disease Pathogenesis
A central and enduring controversy in homocysteine research revolves around whether it is a direct causative agent in disease development or merely a biomarker indicating an underlying pathological process. nih.govahajournals.org
Observational studies have consistently shown a strong correlation between elevated plasma homocysteine levels and an increased risk for a multitude of diseases, including cardiovascular disease (CVD), stroke, neurodegenerative disorders, and osteoporosis. mdpi.commdpi.comnih.govnih.gov These associations have led to the "homocysteine hypothesis," which posits that high levels of homocysteine directly contribute to disease pathogenesis through mechanisms such as oxidative stress, endothelial dysfunction, inflammation, and impaired DNA methylation. mdpi.commdpi.com
However, the causal link has been challenged by findings from large-scale clinical trials and Mendelian randomization studies. nih.gov Mendelian randomization, a method that uses genetic variants as instrumental variables to assess causality, has yielded conflicting results. nih.govnih.gov While some studies using genetic markers associated with elevated homocysteine, such as polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, have suggested a causal link to conditions like stroke, others have failed to demonstrate a consistent causal relationship with cardiovascular disease. nih.govnih.gov This has led some researchers to propose that homocysteine may be an "innocent bystander," a marker of other underlying risk factors or disease processes rather than a direct cause. ahajournals.org
Recent bibliometric analyses indicate a research trend shifting from viewing homocysteine solely as a biomarker to exploring its potential role in disease prevention and management, suggesting that the debate is far from settled. researchgate.netpreprints.org A systematic review of Mendelian randomization studies published up to May 2024 found that genetically elevated homocysteine levels are associated with an increased risk of several conditions, including various types of stroke, musculoskeletal diseases, and certain cancers, providing significant evidence for its causal role in these specific diseases. nih.gov
Efficacy of this compound Lowering Therapies in Clinical Outcomes and Risk Reduction
The debate over homocysteine's causal role has significant implications for the efficacy of therapies aimed at lowering its levels. The primary method for reducing plasma homocysteine is supplementation with B vitamins, particularly folic acid, vitamin B6, and vitamin B12, which are essential cofactors in homocysteine metabolism. ahajournals.orgscielo.br
Despite the established ability of B vitamins to lower homocysteine levels, numerous large randomized controlled trials have yielded disappointing and often conflicting results regarding their ability to reduce the risk of cardiovascular events. nih.govcambridge.orgnajms.com Several major trials have shown no significant benefit of homocysteine-lowering therapy in preventing heart attacks or death from cardiovascular causes in high-risk populations. nih.govoup.com
However, the picture is more nuanced when considering specific outcomes and patient populations. Some meta-analyses have suggested a modest benefit of folic acid supplementation in stroke prevention, particularly in primary prevention settings and in populations with low baseline folate levels. najms.comnih.govuscjournal.com For instance, one meta-analysis showed that lowering homocysteine with folic acid could reduce the risk of stroke by 18%, with a greater benefit observed with longer treatment duration. najms.com The Heart Outcomes Prevention Evaluation 2 (HOPE-2) study also reported a 25% reduction in stroke risk with B-vitamin supplementation over five years. uscjournal.comahajournals.org
Several factors may contribute to the inconsistent findings of these trials, including the short duration of the studies, the inclusion of individuals with pre-existing vascular disease, and the fact that homocysteine levels were often not sufficiently lowered. oup.com Furthermore, some have raised concerns that high doses of folic acid might have adverse effects that could offset the benefits of homocysteine reduction. nih.gov The ongoing debate underscores the need for further research to identify which patient subgroups might benefit most from homocysteine-lowering therapies and to determine the optimal therapeutic strategies.
Identification of Novel Genetic and Environmental Modulators Affecting this compound
The concentration of this compound in the body is influenced by a complex interplay of genetic and environmental factors. While the roles of B vitamins and key enzymes in homocysteine metabolism are well-established, ongoing research is uncovering new modulators that contribute to individual variations in homocysteine levels.
Genetic Modulators:
Genetic variations in enzymes involved in homocysteine metabolism are significant determinants of its plasma levels. The most well-studied of these is the C677T polymorphism in the MTHFR gene, which is associated with reduced enzyme activity and consequently higher homocysteine levels, particularly in individuals with low folate status. scielo.brmdpi.com Other genetic polymorphisms in genes such as those for methionine synthase (MS) and cystathionine (B15957) β-synthase (CBS) also play a role. mdpi.comphysiology.org
Recent research is expanding the landscape of genetic modulators. For example, polymorphisms in the SLCO1B1 gene, which is involved in transporting substances in the liver, have been associated with hyperhomocysteinemia. nih.gov The identification of these and other novel genetic variants will be crucial for understanding individual susceptibility to high homocysteine levels and for developing personalized risk assessments.
Environmental and Lifestyle Modulators:
Beyond genetics, a variety of environmental and lifestyle factors can influence homocysteine levels. These include:
Dietary Intake: Inadequate intake of folate, vitamin B12, and vitamin B6 is a primary cause of elevated homocysteine. scielo.br
Ultraviolet Radiation (UVR): Emerging research suggests that environmental UVR exposure may be a modulator of homocysteine levels. mdpi.com Studies have shown an association between increases in UVR and decreases in homocysteine, a relationship that may be influenced by UVR's effect on folate and vitamin D status. mdpi.com
Medications: Certain drugs, such as diuretics, can affect homocysteine levels. nih.gov
Other Factors: Lifestyle factors like smoking and excessive alcohol consumption, as well as certain medical conditions, can also contribute to elevated homocysteine. frontiersin.org
The ongoing identification of these novel modulators highlights the multifactorial nature of homocysteine regulation and opens new avenues for interventions aimed at maintaining healthy homocysteine levels.
Systems Biology Approaches to this compound Metabolism and Disease Networks
The limitations of a reductionist approach, which focuses on individual components of a biological system, have become increasingly apparent in the study of complex multifactorial diseases. nih.gov Systems biology offers a powerful alternative by analyzing the interactions between multiple components within a biological system as a whole. nih.govresearchgate.net
Applying systems biology to homocysteine research involves integrating large-scale "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of metabolic and disease networks. nih.govkcl.ac.uk This approach allows researchers to:
Model Metabolic Pathways: Create detailed computational models of homocysteine metabolism and its connections to other pathways, such as one-carbon metabolism, transsulfuration, and redox regulation. nih.govmdpi.complos.org
Identify Key Network Hubs: Pinpoint critical nodes and connections within these networks that are most influential in regulating homocysteine levels and mediating its effects.
Uncover Novel Interactions: Discover previously unknown relationships between homocysteine metabolism and other cellular processes, providing new insights into disease pathogenesis. researchgate.net
Simulate Perturbations: Predict how the system will respond to various genetic, environmental, or therapeutic interventions.
For example, a systems biology approach can help to understand why homocysteine-lowering therapies have had mixed results by considering the "off-target" effects of B-vitamin supplementation on other interconnected pathways that regulate processes like cell proliferation. nih.gov By providing a more holistic and quantitative understanding of the complex interplay of factors involved, systems biology is poised to unravel the intricate role of this compound in health and disease and to identify more effective strategies for prevention and treatment.
Personalized Medicine and this compound Metabolism in Disease Prevention and Treatment
The significant inter-individual variability in homocysteine levels and in the response to lowering therapies underscores the need for a more personalized approach to medicine. nih.goviiarjournals.org The "one-size-fits-all" strategy of widespread B-vitamin supplementation has proven largely ineffective, highlighting the importance of tailoring interventions to an individual's unique genetic, metabolic, and lifestyle profile. nih.govnih.gov
A personalized medicine framework for this compound would involve:
Predictive Diagnostics: Utilizing genetic screening for polymorphisms in genes like MTHFR and other newly identified genetic modulators to identify individuals at high risk for hyperhomocysteinemia. nih.govnih.gov This predictive approach can inform early preventive strategies.
Personalized Risk Assessment: Integrating an individual's genetic profile with data on their diet, lifestyle, and other environmental exposures to create a comprehensive and personalized risk assessment for homocysteine-related diseases. iiarjournals.orgecu.edu.au
Tailored Interventions: Moving beyond generic supplementation to develop individualized treatment plans. This could involve:
Targeted Nutrient Supplementation: Prescribing specific forms and amounts of B vitamins based on an individual's genetic makeup and metabolic needs. For example, individuals with certain MTHFR mutations might benefit more from 5-methyltetrahydrofolate (the active form of folate) than from folic acid. frontiersin.orgnih.gov
Lifestyle Modifications: Providing personalized recommendations for diet and other lifestyle changes based on an individual's unique metabolic profile. iiarjournals.org
Monitoring and Adjustment: Continuously monitoring an individual's homocysteine levels and other relevant biomarkers to assess the effectiveness of interventions and to make necessary adjustments to their personalized plan.
By embracing the principles of predictive, preventive, and personalized medicine, the clinical management of this compound metabolism can move towards more effective and targeted strategies for disease prevention and treatment, ultimately improving patient outcomes. nih.govecu.edu.au
Q & A
Q. What analytical methods are recommended for quantifying DL-Homocysteine in biological fluids like saliva and urine?
this compound can be quantified using ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) . This method enables simultaneous detection of this compound alongside glutathione and DL-cysteine with high sensitivity (detection limits in the nM range). Key steps include derivatization with isotope-labeled reagents to enhance selectivity and reduce matrix interference. This approach is critical for studying oxidative stress biomarkers in diseases like cardiovascular disorders .
Q. What are the optimal storage and handling conditions for this compound in laboratory settings?
this compound should be stored at −20°C to maintain stability. For solubility, use water (up to 50 mg/mL with sonication) or DMSO (1 mg/mL with sonication) . Solutions should be stabilized with ascorbic acid at a 1:1 molar ratio to prevent oxidation during experiments .
Q. How does this compound differ from its enantiomer L-Homocysteine in experimental applications?
this compound (racemic mixture) is often used to study generalized biochemical effects, while L-Homocysteine is enzymatically active in mammalian systems. For example, this compound induces 7.3-fold upregulation of GRP78 (an endoplasmic reticulum stress marker) in ARPE-19 cells, whereas L-Homocysteine thiolactone shows weaker effects (3.3-fold). This distinction is vital for designing studies on cellular stress pathways .
Advanced Research Questions
Q. What molecular mechanisms link this compound to endoplasmic reticulum (ER) stress and vascular endothelial growth factor (VEGF) expression?
this compound activates the ATF4 transcription factor via ER stress, leading to VEGF upregulation . In retinal pigment epithelial cells, 10 mM this compound increases VEGF mRNA levels by 4.5-fold within 24 hours. This mechanism is distinct from L-Homocysteine thiolactone and involves reactive oxygen species (ROS)-mediated ER stress pathways. Such findings are critical for understanding its role in diabetic retinopathy and atherosclerosis .
Q. How can researchers reconcile contradictory data on this compound’s toxicity in cellular models?
Discrepancies arise from variations in dosage, cell type, and metabolic context . For instance, while this compound is reported as a weak neurotoxin (inhibiting kynurenine aminotransferases I/II and reducing kynurenic acid production), some safety data sheets lack acute toxicity data. Researchers should validate toxicity using cell-specific assays (e.g., neuronal vs. cardiac cells) and contextualize results with endogenous antioxidant levels (e.g., glutathione) .
Q. What experimental strategies mitigate confounding effects of this compound’s redox activity in vitro?
To isolate redox-independent effects, use deuterated this compound-d4 (stable isotope-labeled) to track metabolic flux without interference from endogenous thiols. Pair this with thiol-blocking agents (e.g., N-ethylmaleimide) to suppress nonspecific redox reactions. For example, this compound-d4 has been applied in LC-MS studies to quantify homocysteinylation of proteins in oxidative stress models .
Q. How does this compound thiolactone hydrochloride modulate protein function in post-translational modifications?
this compound thiolactone acts as a carbamoylating agent , covalently modifying lysine residues on proteins. This induces homocysteinylation , altering protein structure and function. In cardiovascular studies, it inhibits platelet response to acetylsalicylic acid by modifying cyclooxygenase-1 (COX-1) activity. Researchers should use mass spectrometry-based proteomics to map modification sites and assess functional impacts .
Methodological Considerations
Q. What protocols ensure reproducibility in this compound-mediated ER stress assays?
Q. How can isotopic labeling advance pharmacokinetic studies of this compound?
This compound-d4 (deuterated at positions 3,3,4,4) enables precise tracking in metabolic pathways. Applications include:
- Quantifying homocysteine-methyltransferase activity in liver homogenates.
- Studying isotopic effects on enzyme kinetics (e.g., cystathionine β-synthase) .
Data Interpretation Challenges
Q. Why do studies report conflicting effects of this compound on cardiac function?
In isolated rat hearts, this compound thiolactone (0.5–2 mM) reduces coronary flow by 30% but has biphasic effects on contractility. These contradictions may stem from dose-dependent ROS thresholds or interactions with nitric oxide synthase. Researchers should pair functional assays (e.g., Langendorff perfusion) with real-time ROS detection (e.g., Amplex Red) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
